Selnoflast calcium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H27CaN3O3S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
calcium (1-ethylpiperidin-4-yl)sulfonyl-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylazanidylcarbonyl)azanide |
InChI |
InChI=1S/C20H28N3O3S.Ca/c1-2-23-11-9-16(10-12-23)27(25,26)22-20(24)21-19-17-7-3-5-14(17)13-15-6-4-8-18(15)19;/h13,16H,2-12H2,1H3,(H-,21,22,24);/q-1;+2/p-1 |
InChI Key |
MHTAPQJTFMBVEU-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
Selnoflast: A Technical Guide to NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Selnoflast (B10829408) (also known as RO7486967, RG-6418, and IZD334) is an experimental, orally active, selective, and reversible small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] Developed by Hoffmann-La Roche, selnoflast represents a targeted therapeutic approach to mitigating inflammation driven by the innate immune system.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and neurodegenerative diseases, making it a key target for novel drug development.[3] This guide provides a comprehensive overview of the selnoflast mechanism of action, the underlying NLRP3 inflammasome pathway, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its evaluation.
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex within the innate immune system that responds to a variety of pathogenic and endogenous danger signals, known as pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), respectively.[4][5] Its activation is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18.[4][5] This is typically triggered by the activation of pattern recognition receptors, like Toll-like receptors (TLRs), by stimuli such as lipopolysaccharide (LPS).[6]
-
Activation (Signal 2): A second, diverse stimulus, such as extracellular ATP, crystalline structures, or toxins, triggers the assembly of the inflammasome complex.[4][5] This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and the effector enzyme pro-caspase-1.[1]
Upon assembly, pro-caspase-1 undergoes auto-catalytic cleavage to its active form, caspase-1.[3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently released from the cell to propagate the inflammatory response.[1][4] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[6]
Mechanism of Action of Selnoflast
Selnoflast exerts its inhibitory effect by directly targeting the NLRP3 protein. Specifically, it engages the central NACHT domain of NLRP3, which is responsible for the protein's oligomerization.[1] By binding to the NACHT domain, selnoflast prevents the assembly of the functional inflammasome complex, thereby blocking the downstream activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[1] Preclinical studies have indicated that selnoflast is selective for the NLRP3 inflammasome, showing no inhibitory activity on other inflammasomes like AIM2 and NLRC4.[7]
Caption: General Workflow for In Vitro Evaluation of Selnoflast
Ex Vivo IL-1β Release Assay from Whole Blood
This protocol is based on the pharmacodynamic assessments performed in the selnoflast clinical trials. [7] Objective: To evaluate the target engagement of selnoflast by measuring the inhibition of IL-1β release in whole blood samples from treated subjects.
Materials:
-
Heparinized whole blood collected from subjects
-
Lipopolysaccharide (LPS)
-
RPMI-1640 medium
-
Human IL-1β ELISA kit
Methodology:
-
Blood Collection: Collect whole blood samples from subjects at various time points (e.g., pre-dose and multiple time points post-dose) into heparin-containing tubes.
-
Ex Vivo Stimulation: Within 2 hours of collection, dilute the whole blood 1:1 with RPMI-1640 medium. Add LPS to a final concentration of 100 ng/mL to stimulate IL-1β production.
-
Incubation: Incubate the stimulated blood samples in a 37°C incubator with 5% CO2 for 24 hours.
-
Plasma Separation: After incubation, centrifuge the samples to separate the plasma.
-
Quantification: Collect the plasma and measure the concentration of IL-1β using a human IL-1β ELISA kit.
-
Data Analysis: For each post-dose time point, calculate the percentage of inhibition of IL-1β release relative to the pre-dose (baseline) sample for each subject.
Clinical Development and Future Directions
Selnoflast has been evaluated in clinical trials for several indications, including ulcerative colitis, Parkinson's disease, and asthma. [1]In a Phase 1b study in patients with moderate to severe ulcerative colitis, selnoflast was found to be safe and well-tolerated, achieving plasma and tissue concentrations predicted to be therapeutically relevant. [7]While robust inhibition of IL-1β was observed in ex vivo stimulated whole blood, significant changes in inflammatory biomarkers in colon tissue were not detected. [7] Ongoing and planned clinical trials, particularly in the context of neuroinflammatory conditions like Parkinson's disease, will be crucial in determining the therapeutic potential of selnoflast. [1]The targeted inhibition of the NLRP3 inflammasome remains a promising strategy for a multitude of inflammatory diseases, and selnoflast is a key investigational compound in this class.
References
- 1. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 6. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Selnoflast: A Technical Guide to On-Target and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast (B10829408) (also known as RO7486967, RG-6418, and IZD334) is an orally active, selective, and reversible small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1] Developed by Hoffmann-La Roche, it represents a novel approach to treating a range of inflammatory and neuroinflammatory conditions by targeting a key component of the innate immune system.[1][2] This technical guide provides a comprehensive overview of the known targets and off-target effects of selnoflast, with a focus on quantitative data and detailed experimental methodologies to support further research and development.
Core Target: NLRP3 Inflammasome
Selnoflast's primary therapeutic target is the NLRP3 inflammasome, a multi-protein complex that plays a central role in the innate immune response to a wide variety of danger signals.[1]
Mechanism of Action
The NLRP3 inflammasome consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and the effector enzyme pro-caspase-1.[1] Upon activation by various stimuli, NLRP3 oligomerizes, leading to the recruitment of ASC and pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[2]
Selnoflast exerts its inhibitory effect by directly binding to the NACHT domain of the NLRP3 protein. This interaction prevents the conformational changes necessary for inflammasome assembly, thereby blocking the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[1]
On-Target Potency
Preclinical studies have demonstrated that selnoflast is a potent inhibitor of the NLRP3 inflammasome. In vitro pharmacological studies have shown that selnoflast effectively inhibits the release of IL-1β in activated human monocyte-derived macrophages, with an IC50 in the low nanomolar range.[2]
| Cell Type | Species | Stimulation | Readout | IC50 | Reference |
| Monocyte-derived macrophages | Human | - | IL-1β release | Low nanomolar | [2] |
A Phase 1b clinical trial in patients with moderate to severe active ulcerative colitis provided further evidence of on-target activity. A once-daily oral dose of 450 mg of selnoflast resulted in mean plasma trough concentrations that were above the predicted IL-1β IC90 level.[3] Furthermore, ex vivo stimulation of whole blood from these patients showed a rapid and sustained inhibition of IL-1β release of over 90%.[1]
| Parameter | Value | Reference |
| Clinical Dose (Ulcerative Colitis) | 450 mg once daily | [3] |
| Mean Plasma Trough Concentration (Day 1) | 2.55 µg/mL | [3] |
| Mean Plasma Trough Concentration (Day 5) | 2.66 µg/mL | [3] |
| Inhibition of IL-1β Release (ex vivo) | >90% | [1] |
Off-Target Effects and Selectivity
A critical aspect of drug development is understanding a compound's selectivity and potential for off-target effects. Preclinical data indicates that selnoflast is highly selective for the NLRP3 inflammasome.
Inflammasome Selectivity
In vitro studies have shown that selnoflast has no inhibitory activity on other inflammasomes, specifically the AIM2 (absent in melanoma 2) and NLRC4 (NLR family CARD domain containing 4) inflammasomes.[1] This selectivity is crucial as it suggests that selnoflast's anti-inflammatory effects are specifically mediated through the NLRP3 pathway, potentially reducing the risk of broader immunosuppression.
| Inflammasome | Activity | Reference |
| NLRP3 | Inhibitory | [1][2] |
| AIM2 | No inhibitory activity | [1] |
| NLRC4 | No inhibitory activity | [1] |
Broader Off-Target Profile
While specific data from comprehensive off-target screening panels (e.g., kinome scans, safety pharmacology panels) are not publicly available, the collective data from preclinical and clinical studies suggest a favorable safety profile for selnoflast. Clinical trials in healthy volunteers and patients with ulcerative colitis, Parkinson's disease, coronary artery disease, and asthma have generally shown the drug to be well-tolerated.[4][5] The most commonly reported adverse events have been mild and transient, such as headache and nausea.[5]
It is important to note that since NLRP3 is involved in the immune response to vaccines, selnoflast could potentially decrease the effectiveness of vaccinations.[5] Additionally, as with any immunomodulatory agent, there is a theoretical increased risk of infection.[5]
Experimental Protocols
Detailed experimental protocols for the preclinical characterization of selnoflast are not fully available in the public domain. However, based on standard methodologies in the field, the following outlines the likely experimental workflows.
IL-1β Release Assay (in vitro)
This assay is fundamental to determining the potency of an NLRP3 inhibitor.
Inflammasome Selectivity Assay
To determine selectivity, similar IL-1β release assays would be performed using specific activators for other inflammasomes.
Conclusion
Selnoflast is a potent and selective inhibitor of the NLRP3 inflammasome with a promising safety profile observed in clinical trials to date. Its specific mechanism of action, focused on preventing the assembly of the NLRP3 inflammasome, offers a targeted approach to mitigating inflammation in a variety of disease states. While detailed quantitative data on binding affinity and a comprehensive public off-target screening profile are not yet available, the existing preclinical and clinical evidence strongly supports its on-target activity and selectivity. Further research will be crucial to fully elucidate its therapeutic potential and long-term safety.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selnoflast: a selective NLRP3 inflammasome inhibitor advancing neuro-inflammation therapeutics - salute33 [salute33.it]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrru.org [nrru.org]
- 5. isrctn.com [isrctn.com]
The NLRP3 Inflammasome: A Central Player in the Pathogenesis of Parkinson's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuroinflammation is a well-established hallmark of Parkinson's disease (PD), contributing to the progressive loss of dopaminergic neurons in the substantia nigra.[1][2][3] A key driver of this inflammatory cascade is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that, when activated, triggers the release of potent pro-inflammatory cytokines.[3][4][5] Emerging evidence strongly implicates the aberrant activation of the NLRP3 inflammasome in the pathobiology of PD, making it a prime therapeutic target for disease modification.[6][7][8] This technical guide provides a comprehensive overview of the role of the NLRP3 inflammasome in PD, detailing its activation pathways, summarizing key quantitative findings from preclinical and clinical studies, providing detailed experimental protocols for its investigation, and visualizing the core signaling and experimental workflows.
The NLRP3 Inflammasome Signaling Pathway in Parkinson's Disease
The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[9]
Step 1: Priming
The priming signal is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs).[9] In the context of PD, aggregated α-synuclein, a pathological hallmark of the disease, can act as a DAMP, binding to TLR2 on microglia.[1][6] This engagement activates the nuclear factor kappa B (NF-κB) signaling pathway, leading to the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][9]
Step 2: Activation
The second signal triggers the assembly and activation of the inflammasome complex. Several stimuli have been implicated in NLRP3 activation in PD, including:
-
Aggregated α-synuclein: Phagocytosis of fibrillar α-synuclein by microglia can lead to lysosomal destabilization and the release of cathepsin B, which can activate the NLRP3 inflammasome.[2][10]
-
Mitochondrial Dysfunction: Mitochondrial damage and the subsequent release of mitochondrial reactive oxygen species (mtROS) and mitochondrial DNA are potent activators of the NLRP3 inflammasome.[5]
-
Potassium Efflux: A decrease in intracellular potassium concentration is a common trigger for NLRP3 activation.[8]
Upon activation, NLRP3 oligomerizes and recruits the adaptor protein apoptosis-associated speck-like protein containing a CARD (ASC). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5]
These pro-inflammatory cytokines, particularly IL-1β, contribute to a neurotoxic inflammatory environment that exacerbates dopaminergic neuron degeneration, creating a vicious cycle of neuroinflammation and neurodegeneration.[11]
Below is a diagram illustrating the NLRP3 inflammasome activation pathway in Parkinson's disease.
Caption: NLRP3 inflammasome activation pathway in Parkinson's disease.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the NLRP3 inflammasome in PD.
Table 1: NLRP3 Inflammasome Component Expression in Human PD Brains
| Component | Region | Change in PD Patients vs. Controls | Reference |
| NLRP3 mRNA | Mesencephalon | ~2-fold increase | [4] |
| NLRP3 protein | Substantia Nigra | >50% of cells positive in PD vs. ~20% in controls | [4] |
| Caspase-1 | Substantia Nigra | Significantly increased positive cells | [12] |
Table 2: NLRP3 Inflammasome Markers in Peripheral Blood of PD Patients
| Marker | Sample | Change in PD Patients vs. Controls | Reference |
| IL-1β | Serum | 219.83 ± 58.59 pg/mL vs. 45.53 ± 15.06 pg/mL | [4] |
| NLRP3 | Serum | 33.56 ± 5.05 ng/mL vs. 6.97 ± 1.44 ng/mL | [4] |
| NLRP3 expression | PBMCs | Elevated | [4] |
Table 3: Effects of NLRP3 Inflammasome Modulation in Preclinical PD Models
| Model | Intervention | Outcome | Quantitative Effect | Reference |
| MPTP Mouse Model | NLRP3 deficiency | Protection against dopaminergic neuron loss | Significant protection | [7] |
| MPTP Mouse Model | NLRP3 deficiency | Attenuation of motor dysfunction | Significant attenuation | [7] |
| MPTP Mouse Model | OLT1177® (NLRP3 inhibitor) | Protection of dopaminergic neurons | Significant protection | [8] |
| MPTP Mouse Model | OLT1177® (NLRP3 inhibitor) | Reduction of α-synuclein levels | Significant reduction | [8] |
| 6-OHDA Rat Model | LPS-induced inflammation | Increased dopaminergic neuron loss | 72% loss with LPS + 6-OHDA vs. 52% with 6-OHDA alone | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the NLRP3 inflammasome in the context of PD.
Immunofluorescence Staining for NLRP3 in Mouse Brain Tissue
This protocol describes the visualization of NLRP3 protein expression in microglia within mouse brain sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose (B13894) in PBS
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Phosphate-Buffered Saline (PBS)
-
Blocking solution (e.g., 1% Fetal Bovine Serum in PBS)
-
Primary antibodies: mouse anti-NLRP3, rabbit anti-Iba1 (microglial marker)
-
Secondary antibodies: AF488-conjugated anti-mouse, Cy3-conjugated anti-rabbit
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Cut 20 µm coronal sections using a cryostat and mount on slides.
-
-
Staining:
-
Wash sections three times with PBS.
-
Perform antigen retrieval if necessary (e.g., by heating in sodium citrate (B86180) buffer).
-
Block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate sections with primary antibodies (e.g., mouse anti-NLRP3 at 1:100 and rabbit anti-Iba1 at 1:500) diluted in blocking solution overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., AF488-conjugated anti-mouse and Cy3-conjugated anti-rabbit at 1:1000) for 2 hours at room temperature, protected from light.
-
Wash sections three times with PBS.
-
Counterstain nuclei with DAPI for 5-10 minutes.
-
Wash sections twice with PBS.
-
-
Imaging:
-
Mount coverslips using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantification:
-
Capture multiple images from the region of interest (e.g., substantia nigra) in a blinded manner.
-
Manually or using image analysis software, count the number of Iba1-positive cells that are also positive for NLRP3.
-
Express the data as the number of double-positive cells per unit area (mm²) or as a percentage of total Iba1-positive cells.[13]
Measurement of IL-1β Release from Primary Microglia
This protocol outlines the procedure for quantifying IL-1β secretion from primary microglial cultures following stimulation.
Materials:
-
Primary microglial cell culture
-
Lipopolysaccharide (LPS)
-
ATP or other NLRP3 activators (e.g., α-synuclein fibrils)
-
NLRP3 inhibitor (e.g., MCC950) (optional)
-
Cell culture medium
-
96-well cell culture plates
-
Centrifuge
-
IL-1β ELISA kit
Procedure:
-
Cell Seeding:
-
Plate primary microglia in a 96-well plate at a density of approximately 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
-
Priming:
-
Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
-
Inhibitor Treatment (Optional):
-
If testing an inhibitor, add the compound (e.g., 1 µM MCC950) to the appropriate wells 30-60 minutes before adding the activation stimulus.
-
-
Activation:
-
Stimulate the primed cells with an NLRP3 activator (e.g., 2.5 mM ATP for 30-60 minutes or α-synuclein fibrils for 6-24 hours).
-
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Below is a diagram illustrating the experimental workflow for measuring IL-1β release.
Caption: Experimental workflow for measuring IL-1β release.
Conclusion and Future Directions
The evidence overwhelmingly points to the NLRP3 inflammasome as a critical mediator of neuroinflammation in Parkinson's disease. Its activation by disease-associated α-synuclein and its role in driving dopaminergic neurodegeneration highlight it as a highly promising therapeutic target. The development of potent and specific NLRP3 inhibitors that can cross the blood-brain barrier is a key area of focus for future drug development efforts.[8] Further research is needed to fully elucidate the complex interplay between different NLRP3 activation triggers in the context of PD and to identify biomarkers that can track inflammasome activation in patients, which will be crucial for the clinical development of NLRP3-targeted therapies.
References
- 1. pnas.org [pnas.org]
- 2. "Alpha-Synuclein Aggregates Activate the Nlrp3 Inflammasome Following V" by Rudy Orlando Cedillos [ecommons.luc.edu]
- 3. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inflammasome Activation in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NLRP3 Inflammasomes in Parkinson's disease and their Regulation by Parkin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microglial NLRP3 Inflammasome Activation upon TLR2 and TLR5 Ligation by Distinct α-Synuclein Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MPTP-driven NLRP3 inflammasome activation in microglia plays a central role in dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic inhibition of NLRP3 reduces the levels of α-synuclein and protects dopaminergic neurons in a model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (Open Access) α-Synuclein evokes NLRP3 inflammasome-mediated IL-1β secretion from primary human microglia. (2021) | Adrianne F. Pike | 8 Citations [scispace.com]
- 10. research.unipd.it [research.unipd.it]
- 11. Neuroinflammation mediated by IL-1β increases susceptibility of dopamine neurons to degeneration in an animal model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.5. Immunohistochemistry for NLRP3 and Double Immunofluorescence for NLRP3/Iba1 or ASC/NLRP3 [bio-protocol.org]
Selnoflast: A Technical Deep Dive into Pharmacodynamics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast (B10829408) (formerly RO7486967) is an orally active, potent, and selective small molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation has been implicated in a wide range of inflammatory diseases.[3] Selnoflast represents a promising therapeutic agent by targeting the upstream mechanism of pro-inflammatory cytokine release. This technical guide provides a comprehensive overview of the currently available data on the pharmacodynamics and bioavailability of selnoflast, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Mechanism of Action
Selnoflast exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a multi-step process that ultimately leads to the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Selnoflast intervenes in this cascade, preventing the release of these key inflammatory mediators. In vitro studies have demonstrated that selnoflast is a potent inhibitor of IL-1β release in activated human monocyte-derived macrophages.[4] Notably, selnoflast exhibits selectivity for the NLRP3 inflammasome, with no inhibitory activity reported on the NLRC4 or AIM2 inflammasomes.[4][5]
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Selnoflast
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of Selnoflast.
Pharmacodynamics
The pharmacodynamic properties of selnoflast have been primarily investigated in a Phase 1b clinical trial involving patients with moderate to severe active ulcerative colitis.[1]
Ex Vivo IL-1β Inhibition
A key measure of selnoflast's pharmacodynamic activity is its ability to inhibit IL-1β production in whole blood samples stimulated ex vivo with lipopolysaccharide (LPS). In the clinical trial, a 450 mg once-daily oral dose of selnoflast resulted in a strong and rapid inhibition of IL-1β release.[4] This inhibition was observed as early as 30 minutes post-dose and was sustained for at least 10 hours, with a mean inhibition of over 95%.[4]
| Parameter | Result | Citation |
| Onset of IL-1β Inhibition | 30 minutes post-dose | [4] |
| Duration of >95% IL-1β Inhibition | At least 10 hours post-dose | [4] |
Biomarker Analysis
Despite the potent ex vivo inhibition of IL-1β, the Phase 1b study in ulcerative colitis did not show significant changes in plasma IL-18 levels, the expression of an IL-1-related gene signature in sigmoid colon tissue, or stool biomarkers between the selnoflast and placebo groups.[1][2] The study authors suggest that the small sample size and the indirect assessment of IL-1β in tissue may be limitations.[1][2]
Bioavailability and Pharmacokinetics
Selnoflast is administered orally and is rapidly absorbed.[1][2] While specific data on the absolute bioavailability of selnoflast is not publicly available, pharmacokinetic parameters from the Phase 1b study in ulcerative colitis patients provide insights into its absorption and distribution.
Plasma and Tissue Concentrations
Following a 450 mg once-daily oral dose, plasma concentrations of selnoflast increased rapidly, reaching the maximum concentration (Tmax) approximately 1 hour after administration.[1][2] Mean plasma concentrations remained above the 90% inhibitory concentration (IC90) for IL-1β throughout the dosing interval.[1][2] At steady state, selnoflast concentrations in sigmoid colon tissue were also found to be above the IC90.[1][2]
| Parameter | Value | Day of Measurement | Citation |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour | Day 1 | [1][2] |
| Mean Trough Plasma Concentration (Ctrough) | 2.55 µg/mL | Day 1 | [1][2] |
| Mean Trough Plasma Concentration (Ctrough) | 2.66 µg/mL | Day 5 | [1][2] |
| Steady-State Concentration in Sigmoid Colon | 5-20 µg/g | [1][2] |
Experimental Protocols
Ex Vivo Whole Blood Stimulation Assay for IL-1β Inhibition
This assay is crucial for assessing the target engagement and pharmacodynamic effect of selnoflast. The following is a generalized protocol based on the description from the clinical trial.[4]
Caption: Generalized workflow for the ex vivo whole blood stimulation assay.
Detailed Steps:
-
Blood Collection: Whole blood samples are collected from subjects at various time points, typically before and at multiple intervals after the administration of selnoflast or placebo.
-
Ex Vivo Stimulation: The collected whole blood samples are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of IL-1β. The samples are incubated for a defined period, for example, 24 hours.[4]
-
Supernatant Collection: After incubation, the samples are centrifuged to separate the plasma (supernatant) from the blood cells.
-
IL-1β Measurement: The concentration of IL-1β in the collected supernatant is quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of IL-1β release is calculated by comparing the IL-1β levels in the post-dose samples to the baseline (pre-dose) levels for each subject.[4]
Conclusion
Selnoflast is a potent and selective oral inhibitor of the NLRP3 inflammasome that demonstrates rapid absorption and achieves plasma and tissue concentrations sufficient to engage its target. Pharmacodynamic studies confirm its ability to robustly inhibit IL-1β production in ex vivo stimulated whole blood. While the clinical translation of this potent target engagement into therapeutic efficacy is still under investigation in various inflammatory conditions, the available data on selnoflast's pharmacodynamics and bioavailability provide a strong foundation for its continued development. Further research is warranted to fully elucidate its clinical potential and to establish a comprehensive understanding of its disposition in different patient populations.
References
- 1. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vitro Efficacy of Selnoflast: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Currently, there is a notable absence of publicly available in vitro studies, quantitative data, or detailed experimental protocols specifically referencing a compound designated as "Selnoflast." Extensive searches of scientific literature and preclinical databases have not yielded information regarding its mechanism of action or its effects on cellular signaling pathways.
This guide aims to provide a foundational framework for the potential in vitro characterization of a novel therapeutic agent, using established methodologies and data presentation formats relevant to drug discovery and development. The experimental designs and data visualization examples provided herein are based on common practices for characterizing compounds that modulate inflammatory and cell signaling cascades.
Hypothetical In Vitro Characterization of a Novel Anti-inflammatory Agent
Given the common therapeutic targets in inflammation, we will proceed with a hypothetical framework for a compound targeting the JAK-STAT signaling pathway, a critical regulator of immune responses.[1][2][3] The following sections outline the types of in vitro assays and data that would be essential for its initial characterization.
Quantitative Data Summary
For a novel compound, initial in vitro studies would focus on its potency, selectivity, and effect on cell viability. The data would typically be presented as follows:
| Assay Type | Cell Line | Target | Parameter | Value |
| Kinase Activity Assay | N/A (Biochemical) | JAK1 | IC50 | Data not available |
| Kinase Activity Assay | N/A (Biochemical) | JAK2 | IC50 | Data not available |
| Kinase Activity Assay | N/A (Biochemical) | JAK3 | IC50 | Data not available |
| Kinase Activity Assay | N/A (Biochemical) | TYK2 | IC50 | Data not available |
| Cell Proliferation Assay | TF-1 (Erythroleukemia) | STAT5 Phosphorylation | EC50 | Data not available |
| Cytokine Release Assay | Human PBMCs | IL-6 Production | IC50 | Data not available |
| Cytotoxicity Assay | HepG2 (Liver Carcinoma) | Cell Viability | CC50 | Data not available |
Table 1: Hypothetical In Vitro Activity of a Novel JAK Inhibitor. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values would be determined from dose-response curves. CC50 (half-maximal cytotoxic concentration) is a measure of the compound's toxicity.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro data.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of Janus kinases.
Method:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
A sub-micromolar concentration of ATP and a specific peptide substrate are incubated with each enzyme in a kinase assay buffer.
-
The test compound is added in a range of concentrations (e.g., 1 nM to 100 µM).
-
The reaction is initiated and allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).
-
Data are normalized to a positive control (no inhibitor) and a negative control (no enzyme).
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
Cellular Phospho-STAT Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Method:
-
A cytokine-dependent cell line (e.g., TF-1 cells for IL-6-induced STAT3 phosphorylation) is seeded in 96-well plates.
-
Cells are serum-starved for a defined period (e.g., 4 hours) to reduce basal signaling.
-
Cells are pre-incubated with the test compound at various concentrations for 1 hour.
-
Cells are then stimulated with a specific cytokine (e.g., recombinant human IL-6) at its EC80 concentration for a short period (e.g., 15-30 minutes).
-
The reaction is stopped, and cells are lysed.
-
The level of phosphorylated STAT (pSTAT) is measured using a sensitive immunoassay, such as ELISA or a bead-based assay (e.g., AlphaLISA® SureFire®).
-
EC50 values are determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental procedures.
Caption: Hypothetical mechanism of action for Selnoflast as a JAK inhibitor in the JAK-STAT signaling pathway.
Caption: Workflow for a cellular phospho-STAT assay to determine the potency of a test compound.
Conclusion
While no specific in vitro data for "Selnoflast" is currently available, this guide provides a comprehensive framework for the types of studies, data presentation, and visualizations that are standard in the early-stage characterization of a novel therapeutic agent, particularly one targeting a key signaling pathway like JAK-STAT. The outlined experimental protocols and data structures serve as a robust template for future research and development efforts in this area. Researchers are encouraged to adapt these methodologies to the specific characteristics of their compound of interest.
References
Methodological & Application
Selnoflast Protocol for In Vivo Animal Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast (also known as RO7486967, RG-6418, and IZD334) is a potent and selective, orally active, and reversible small-molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a crucial component of the innate immune system that, upon activation, triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and neurodegenerative diseases. Selnoflast specifically targets the NACHT domain of the NLRP3 protein, preventing the assembly of the inflammasome complex and subsequent downstream inflammatory signaling.[2] This document provides detailed application notes and protocols for the use of Selnoflast in in vivo animal models, based on available preclinical data.
Mechanism of Action
Selnoflast exerts its anti-inflammatory effects by directly inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a multi-step process that is initiated by a priming signal (e.g., lipopolysaccharide [LPS]), leading to the upregulation of NLRP3 and pro-IL-1β. A second activation signal (e.g., ATP, nigericin) triggers the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly leads to the cleavage and activation of caspase-1, which in turn processes pro-IL-1β and pro-IL-18 into their mature, secreted forms. Selnoflast prevents the oligomerization of NLRP3, thereby blocking the recruitment of ASC and the activation of caspase-1.[1][3]
NLRP3 Inflammasome Signaling Pathway and Selnoflast Inhibition
Caption: Selnoflast inhibits the assembly of the NLRP3 inflammasome.
Quantitative Data from In Vivo Animal Models
The following table summarizes the available quantitative data from a preclinical study of Selnoflast (IZD334) in a porcine model of myocardial infarction.
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Pig (Female Landrace) | 1, 3, and 10 mg/kg (once daily) | Oral | No significant reduction in infarct size or improvement in cardiac function was observed. No differences in serological markers of inflammation or myocardial IL-1β expression were found. However, ex vivo stimulation of whole blood from treated pigs showed a significant reduction in IL-1β release. | [2][4] |
Experimental Protocols
Protocol 1: Evaluation of Selnoflast in a Porcine Model of Myocardial Infarction
This protocol is based on the study by van Hout et al. (2022).[2][4]
1. Animal Model
-
Species: Female Landrace pigs.
-
Model: Myocardial infarction induced by 75 minutes of transluminal balloon occlusion of the left anterior descending (LAD) coronary artery.
2. Dosing and Administration
-
Compound: Selnoflast (IZD334).
-
Formulation: To be prepared based on the vehicle used in the specific study (not detailed in the provided search results).
-
Dosage: 1 mg/kg, 3 mg/kg, or 10 mg/kg.
-
Route of Administration: Oral.
-
Frequency: Once daily.
3. Experimental Procedure
-
Subject female Landrace pigs to 75 minutes of transluminal balloon occlusion of the LAD coronary artery to induce myocardial infarction.
-
Administer Selnoflast or a placebo in a blinded, randomized manner.
-
Monitor the animals for a designated period (e.g., 7 days).
-
Collect blood samples at various time points to measure serological markers of inflammation.
-
At the end of the study, euthanize the animals and collect myocardial tissue for analysis of IL-1β expression.
-
Assess cardiac function and infarct size using appropriate imaging techniques (e.g., MRI).
4. Outcome Measures
-
Primary: Infarct size as a percentage of the area at risk.
-
Secondary: Cardiac function (e.g., ejection fraction), serological markers of inflammation (e.g., C-reactive protein), and myocardial IL-1β expression.
Protocol 2: General Protocol for Evaluating Selnoflast in a Murine Model of LPS-Induced Systemic Inflammation
This is a generalized protocol adaptable for Selnoflast based on standard methods for evaluating NLRP3 inhibitors.
1. Animal Model
-
Species: C57BL/6 mice.
-
Model: Lipopolysaccharide (LPS)-induced systemic inflammation.
2. Dosing and Administration
-
Compound: Selnoflast.
-
Formulation: Prepare a solution of Selnoflast in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water for oral gavage).
-
Dosage: A dose-response study is recommended (e.g., 1, 5, 10, 25 mg/kg).
-
Route of Administration: Oral gavage.
-
Pre-treatment time: Administer Selnoflast 1 hour prior to LPS challenge.
3. Experimental Procedure
-
Administer the selected dose of Selnoflast or vehicle to C57BL/6 mice via oral gavage.
-
One hour after treatment, inject the mice intraperitoneally (i.p.) with LPS (e.g., 20 mg/kg) to prime the NLRP3 inflammasome.
-
Four hours after LPS injection, challenge the mice with an i.p. injection of ATP (e.g., 500 mg/kg) to activate the NLRP3 inflammasome.
-
Thirty minutes to one hour after the ATP challenge, euthanize the mice.
-
Collect blood via cardiac puncture for plasma separation and cytokine analysis.
-
Perform peritoneal lavage by injecting 5-10 mL of sterile PBS into the peritoneal cavity, gently massaging the abdomen, and aspirating the fluid.
4. Outcome Measures
-
Primary: IL-1β levels in the peritoneal lavage fluid and/or plasma, as measured by ELISA.
-
Secondary: Levels of other cytokines (e.g., IL-18, TNF-α) in the peritoneal lavage fluid and/or plasma.
Experimental Workflow for In Vivo Evaluation of Selnoflast
Caption: A generalized workflow for the in vivo evaluation of Selnoflast.
Concluding Remarks
Selnoflast is a promising therapeutic agent targeting the NLRP3 inflammasome. The provided protocols offer a framework for conducting in vivo studies to evaluate its efficacy in various disease models. While the data in a porcine model of myocardial infarction did not show a reduction in infarct size, the significant inhibition of IL-1β release in ex vivo assays confirms target engagement. Further studies, particularly in rodent models of neuroinflammation where the NLRP3 inflammasome is strongly implicated, are warranted to fully elucidate the therapeutic potential of Selnoflast. Researchers should optimize these protocols based on their specific experimental goals and animal models.
References
- 1. Selnoflast: a selective NLRP3 inflammasome inhibitor advancing neuro-inflammation therapeutics - salute33 [salute33.it]
- 2. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NLRP3-Inflammasome Inhibition with IZD334 Does Not Reduce Cardiac Damage in a Pig Model of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selnoflast and NLRP3 Inhibition in Mouse Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast (also known as RO7486967) is an orally active, selective, and reversible small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing 3) inflammasome.[1][2] It is currently under investigation in Phase 1b clinical trials for the treatment of Parkinson's disease.[2][3] The rationale for evaluating Selnoflast in Parkinson's disease is supported by substantial preclinical evidence indicating that the activation of the NLRP3 inflammasome is a key driver of neuroinflammation and subsequent dopaminergic neurodegeneration, which are pathological hallmarks of the disease.[2][4]
While specific preclinical data on Selnoflast in mouse models of Parkinson's disease are not extensively published, a closely related and widely studied NLRP3 inhibitor, MCC950, has provided the foundational evidence for this therapeutic approach.[2][5] MCC950 has been demonstrated to be neuroprotective in multiple rodent models of Parkinson's disease by mitigating motor deficits, reducing the loss of dopaminergic neurons, and suppressing neuroinflammation.[1][2] These application notes and protocols are therefore based on the available data for MCC950 as a proxy for investigating NLRP3 inhibition in mouse models of Parkinson's disease.
Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various pathological signals, triggers a pro-inflammatory cascade. In the context of Parkinson's disease, aggregated α-synuclein can act as a trigger. The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently released from the cell. Selnoflast and MCC950 act by directly inhibiting the assembly and activation of the NLRP3 inflammasome.
Quantitative Data Summary
The following tables summarize the dosages and observed effects of the NLRP3 inhibitor MCC950 in various mouse models of Parkinson's disease.
Table 1: MCC950 Dosage and Administration in Parkinson's Disease Mouse Models
| Mouse Model | Dosage | Route of Administration | Reference |
| MPTP-induced | 10 mg/kg | Intraperitoneal | [6] |
| 6-OHDA-induced | 20 mg/kg/day | Oral gavage | [7] |
| α-synuclein PFF | 20 mg/kg/day | Oral gavage | [1] |
| α-synuclein PFF | ~40 mg/kg/day (0.3 mg/ml in drinking water) | Oral (in drinking water) | [7] |
| MitoPark (genetic) | Not specified | Not specified | [2] |
| AAV-hαSYN | 20 mg/kg/day | Intraperitoneal | [8] |
Table 2: Effects of MCC950 in Parkinson's Disease Mouse Models
| Mouse Model | Key Findings | Reference |
| MPTP-induced | Attenuated behavioral deficits and neuroinflammation. | [9] |
| 6-OHDA-induced | Reduced motor deficits and protected against dopaminergic degeneration. | [7] |
| α-synuclein PFF | Mitigated motor deficits, nigrostriatal dopaminergic degeneration, and accumulation of α-synuclein aggregates. | [1] |
| MitoPark (genetic) | Improved motor features and reduced dopamine (B1211576) cell loss. | [2] |
| AAV-hαSYN | Reduced neurodegeneration of dopaminergic neurons and PD-related motor behavior. | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of NLRP3 inhibitors in mouse models of Parkinson's disease.
MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To induce Parkinson's-like pathology through the administration of the neurotoxin MPTP and to evaluate the neuroprotective effects of an NLRP3 inhibitor.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
-
MCC950
-
Sterile phosphate-buffered saline (PBS)
-
Vehicle for MCC950 (e.g., PBS)
Protocol:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Experimental Groups: Randomly divide mice into at least three groups: Control (vehicle only), MPTP + vehicle, and MPTP + MCC950.
-
MPTP Administration: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.
-
MCC950 Administration: Administer MCC950 (e.g., 10 mg/kg, intraperitoneal injection) or vehicle starting 24 hours before MPTP administration and continuing daily for the duration of the experiment (typically 7-21 days).
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test and pole test to assess motor coordination and bradykinesia at selected time points post-MPTP injection.
-
Tissue Collection and Analysis: At the end of the experiment, euthanize the mice and collect brain tissue. Process the substantia nigra and striatum for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons (to assess dopaminergic cell loss) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes, and NLRP3).
6-OHDA-Induced Mouse Model of Parkinson's Disease
Objective: To create a unilateral lesion of the nigrostriatal pathway using the neurotoxin 6-hydroxydopamine (6-OHDA) and to assess the therapeutic potential of an NLRP3 inhibitor.
Materials:
-
Male C57BL/6 mice or rats
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
MCC950
-
Vehicle for MCC950
Protocol:
-
Pre-treatment: Administer desipramine (e.g., 25 mg/kg, intraperitoneal) 30-60 minutes before 6-OHDA injection.
-
Stereotaxic Surgery: Anesthetize the animal and place it in a stereotaxic frame. Inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere.
-
MCC950 Administration: Begin administration of MCC950 (e.g., 20 mg/kg/day, oral gavage) or vehicle one day after the surgery and continue for the duration of the study.[7]
-
Behavioral Testing: Assess motor asymmetry using the apomorphine- or amphetamine-induced rotation test at 2-3 weeks post-lesion.
-
Histological Analysis: After the final behavioral test, perfuse the animals and collect the brains. Section the brains and perform TH immunohistochemistry to quantify the extent of the dopaminergic lesion.
α-Synuclein Pre-formed Fibril (PFF) Model
Objective: To model the progressive pathology of Parkinson's disease by introducing α-synuclein pre-formed fibrils and to evaluate the effect of NLRP3 inhibition on α-synuclein aggregation and neurodegeneration.
Materials:
-
Male C57BL/6 mice
-
Recombinant mouse or human α-synuclein
-
Shaker for fibril formation
-
Anesthetic
-
Stereotaxic apparatus
-
MCC950
-
Vehicle for MCC950
Protocol:
-
PFF Preparation: Prepare α-synuclein pre-formed fibrils by incubating recombinant α-synuclein monomer under constant agitation.
-
Stereotaxic Injection: Anesthetize mice and stereotaxically inject α-synuclein PFFs into the striatum.
-
MCC950 Treatment: Administer MCC950 (e.g., 20 mg/kg/day via oral gavage or ~40 mg/kg/day in drinking water) or vehicle. Treatment can be initiated either prophylactically (at the time of PFF injection) or therapeutically (at a later time point).[1][7]
-
Motor Function Assessment: Conduct behavioral tests such as the cylinder test for paw preference and the rotarod test at various time points (e.g., 1, 2, 3, and 4 months post-injection) to monitor motor deficits.[7]
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for testing an NLRP3 inhibitor in a mouse model of Parkinson's disease.
Conclusion
The inhibition of the NLRP3 inflammasome presents a promising therapeutic strategy for Parkinson's disease. The preclinical data generated using MCC950 in various mouse models have been instrumental in demonstrating the potential of this approach and have paved the way for the clinical development of Selnoflast. The protocols and data presented here provide a comprehensive guide for researchers aiming to investigate the efficacy and mechanisms of NLRP3 inhibitors in preclinical models of Parkinson's disease.
References
- 1. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. vjneurology.com [vjneurology.com]
- 4. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the inflammasome in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting the NLRP3 Inflammasome Activation with MCC950 Ameliorates Diabetic Encephalopathy in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. A selective NLRP3 inflammasome inhibitor attenuates behavioral deficits and neuroinflammation in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inflammasome inhibition protects dopaminergic neurons from α-synuclein pathology in a model of progressive Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Selnoflast, an NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast is an investigational, orally active, selective, and reversible small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory and autoimmune diseases, as well as neurodegenerative conditions.[1][4] Selnoflast specifically targets the NACHT domain of the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex.[1] This targeted mechanism of action offers the potential for therapeutic intervention in various diseases by mitigating pathological inflammation.
These application notes provide a comprehensive set of protocols for the preclinical evaluation of Selnoflast, encompassing in vitro characterization and in vivo efficacy studies in relevant disease models. The described experimental designs are intended to serve as a detailed guide for researchers in the fields of pharmacology, immunology, and neuroscience.
Signaling Pathway of Selnoflast Action
In Vitro Characterization of Selnoflast
Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the procedure to assess the inhibitory activity of Selnoflast on the NLRP3 inflammasome in primary mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF
-
Lipopolysaccharide (LPS)
-
ATP or Nigericin
-
Selnoflast
-
DMSO (vehicle control)
-
Mouse IL-1β ELISA kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Culture: Differentiate bone marrow cells into BMDMs for 7 days.
-
Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well and allow to adhere.
-
Priming (Signal 1): Prime the cells with 1 µg/mL LPS for 4 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of Selnoflast (or vehicle) for 1 hour.
-
NLRP3 Activation (Signal 2): Activate the inflammasome with either 5 mM ATP for 30 minutes or 5 µM Nigericin for 1 hour.[5]
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis:
-
Quantify secreted IL-1β using an ELISA kit.
-
Assess cell death (pyroptosis) by measuring LDH release.
-
Data Presentation:
| Treatment Group | Selnoflast (µM) | IL-1β Release (pg/mL) | LDH Release (% of Control) |
| Unstimulated Control | 0 | Baseline | Baseline |
| LPS + ATP/Nigericin (Vehicle) | 0 | High | High |
| LPS + ATP/Nigericin + Selnoflast | 0.01 | Reduced | Reduced |
| LPS + ATP/Nigericin + Selnoflast | 0.1 | Significantly Reduced | Significantly Reduced |
| LPS + ATP/Nigericin + Selnoflast | 1 | Markedly Reduced | Markedly Reduced |
| LPS + ATP/Nigericin + Selnoflast | 10 | Near Baseline | Near Baseline |
Protocol 2: ASC Oligomerization Assay
This assay visualizes the inhibition of inflammasome assembly by preventing the formation of ASC specks.
Materials:
-
BMDMs
-
LPS, Nigericin/ATP
-
Selnoflast
-
Disuccinimidyl suberate (B1241622) (DSS) for cross-linking
-
Lysis buffer
-
Antibodies for Western blotting (anti-ASC)
Procedure:
-
Cell Culture and Treatment: Seed and treat BMDMs as described in Protocol 1.
-
Cell Lysis and Cross-linking: After stimulation, lyse the cells and cross-link ASC oligomers with 2 mM DSS.[5]
-
Western Blotting: Analyze the cross-linked lysates by Western blotting using an anti-ASC antibody to detect ASC monomers, dimers, and oligomers.
In Vivo Efficacy Studies of Selnoflast
Experimental Workflow for In Vivo Studies
Protocol 3: Pharmacokinetic Study in Mice
This protocol outlines a single-dose pharmacokinetic study of Selnoflast in mice to determine key PK parameters.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Selnoflast
-
Vehicle for oral and intravenous administration
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer a single dose of Selnoflast to mice via oral gavage and intravenous injection in separate groups.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Centrifuge blood samples to separate plasma.
-
Bioanalysis: Quantify Selnoflast concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis.
Data Presentation:
| Parameter | Oral Administration | Intravenous Administration |
| Dose (mg/kg) | 10 | 2 |
| Cmax (ng/mL) | Value | Value |
| Tmax (hr) | Value | Value |
| AUC (0-t) (ng*hr/mL) | Value | Value |
| Half-life (t1/2) (hr) | Value | Value |
| Bioavailability (%) | Calculated Value | N/A |
Protocol 4: MPTP Mouse Model of Parkinson's Disease
This protocol evaluates the neuroprotective effects of Selnoflast in a mouse model of Parkinson's disease induced by MPTP.
Materials:
-
Male C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Selnoflast
-
Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase, anti-Iba1)
-
ELISA kits for IL-1β and IL-18
Procedure:
-
Treatment Groups:
-
Vehicle Control
-
MPTP + Vehicle
-
MPTP + Selnoflast (low dose)
-
MPTP + Selnoflast (high dose)
-
-
Disease Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals.[6]
-
Selnoflast Administration: Begin oral administration of Selnoflast daily, starting 24 hours before MPTP injection and continuing for 7 days.
-
Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field) to assess motor function.
-
Endpoint Analysis (at day 7):
-
Collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (Tyrosine Hydroxylase staining) and microglial activation (Iba1 staining) in the substantia nigra and striatum.
-
Measure levels of IL-1β and IL-18 in brain homogenates by ELISA.
-
Data Presentation:
| Treatment Group | Dopaminergic Neuron Count (Substantia Nigra) | Striatal TH+ Fiber Density (% of Control) | Iba1+ Microglia Count (Substantia Nigra) | Brain IL-1β (pg/mg protein) |
| Vehicle Control | Value | 100% | Value | Value |
| MPTP + Vehicle | Reduced Value | Reduced Value | Increased Value | Increased Value |
| MPTP + Selnoflast (low dose) | Partially Restored Value | Partially Restored Value | Reduced Value | Reduced Value |
| MPTP + Selnoflast (high dose) | Significantly Restored Value | Significantly Restored Value | Significantly Reduced Value | Significantly Reduced Value |
Protocol 5: DSS-Induced Colitis Model
This protocol assesses the efficacy of Selnoflast in a mouse model of inflammatory bowel disease.
Materials:
-
Female C57BL/6 mice
-
Dextran sulfate (B86663) sodium (DSS)
-
Selnoflast
-
Reagents for histological analysis (H&E staining)
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Treatment Groups:
-
Control (drinking water)
-
DSS + Vehicle
-
DSS + Selnoflast (low dose)
-
DSS + Selnoflast (high dose)
-
-
Disease Induction: Administer 2.5% (w/v) DSS in the drinking water for 7 days.[7]
-
Selnoflast Administration: Administer Selnoflast orally once daily throughout the 7 days of DSS treatment.
-
Monitoring: Record body weight, stool consistency, and presence of blood daily.
-
Endpoint Analysis (at day 7):
-
Measure colon length.
-
Perform histological analysis of the colon for signs of inflammation and tissue damage.
-
Measure MPO activity in the colon as an indicator of neutrophil infiltration.
-
Data Presentation:
| Treatment Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | Histological Score |
| Control | Gain | 0 | Value | 0 |
| DSS + Vehicle | Loss | High Value | Reduced Value | High Value |
| DSS + Selnoflast (low dose) | Reduced Loss | Reduced Value | Partially Restored Value | Reduced Value |
| DSS + Selnoflast (high dose) | Minimal Loss | Significantly Reduced Value | Significantly Restored Value | Significantly Reduced Value |
Protocol 6: Ovalbumin-Induced Allergic Asthma Model
This protocol evaluates the therapeutic potential of Selnoflast in a mouse model of allergic asthma.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Selnoflast
-
Reagents for bronchoalveolar lavage (BAL) fluid analysis
-
ELISA kits for IL-4, IL-5, IL-13, and IgE
Procedure:
-
Sensitization: Sensitize mice with intraperitoneal injections of OVA emulsified in alum on days 0 and 14.
-
Challenge: Challenge the mice with aerosolized OVA on days 28, 29, and 30.[8]
-
Selnoflast Administration: Administer Selnoflast orally 1 hour before each OVA challenge.
-
Endpoint Analysis (24 hours after the last challenge):
-
Collect BAL fluid and perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).
-
Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid by ELISA.
-
Measure OVA-specific IgE levels in the serum by ELISA.
-
Perform histological analysis of lung tissue for inflammation and mucus production (PAS staining).
-
Data Presentation:
| Treatment Group | Total BALF Cells (x10^5) | Eosinophils in BALF (x10^4) | Serum OVA-specific IgE (U/mL) | Lung Histology Score |
| Saline Control | Low Value | Low Value | Low Value | 0 |
| OVA + Vehicle | High Value | High Value | High Value | High Value |
| OVA + Selnoflast (low dose) | Reduced Value | Reduced Value | Reduced Value | Reduced Value |
| OVA + Selnoflast (high dose) | Significantly Reduced Value | Significantly Reduced Value | Significantly Reduced Value | Significantly Reduced Value |
Conclusion
The provided protocols offer a robust framework for the preclinical characterization of Selnoflast. The in vitro assays are designed to confirm its mechanism of action and potency as an NLRP3 inflammasome inhibitor. The in vivo studies in well-established animal models of Parkinson's disease, colitis, and asthma will provide crucial data on its therapeutic efficacy, dose-response relationship, and potential for treating a range of inflammatory and neurodegenerative conditions. The systematic application of these methodologies, coupled with the structured data presentation, will facilitate a comprehensive evaluation of Selnoflast's preclinical profile and inform its further clinical development.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Video: Murine Colitis Modeling using Dextran Sulfate Sodium DSS [jove.com]
- 3. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Selnoflast Administration in Rodent Models
Disclaimer: Publicly available data on the administration of Selnoflast in rodent models is limited. The following protocols and data are primarily based on studies using the closely related, potent, and specific NLRP3 inflammasome inhibitor, MCC950. MCC950 is frequently used in preclinical studies to investigate the therapeutic potential of NLRP3 inhibition. Researchers should consider these protocols as a starting point and optimize them for their specific experimental needs and animal models.
Introduction
Selnoflast (also known as RO7486967, RG-6418, and IZD334) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and neurodegenerative diseases. Selnoflast is currently under clinical investigation for conditions such as Parkinson's disease, ulcerative colitis, and asthma.[1]
These application notes provide a comprehensive overview of the administration of NLRP3 inhibitors, using MCC950 as a proxy for Selnoflast, in various rodent models of disease.
Mechanism of Action: NLRP3 Inflammasome Inhibition
Selnoflast functions by directly targeting the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex. This complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), and pro-caspase-1. By inhibiting the formation of this platform, Selnoflast blocks the activation of caspase-1, which is responsible for cleaving pro-IL-1β and pro-IL-18 into their mature, active forms. This ultimately reduces the inflammatory response.[1][2]
Caption: Selnoflast inhibits the assembly of the NLRP3 inflammasome.
Quantitative Data from Rodent Studies (using MCC950 as a proxy)
The following tables summarize quantitative data from studies using MCC950 in various rodent models. This data can be used as a reference for designing experiments with Selnoflast.
Table 1: MCC950 Administration in a Mouse Model of Colitis
| Parameter | Details | Reference |
| Animal Model | Winnie mice (spontaneous chronic colitis) | [3][4] |
| Dosage | 40 mg/kg | [3][4] |
| Administration Route | Oral gavage | [3][4] |
| Frequency | Daily | [3][4] |
| Duration | 3 weeks | [3][4] |
| Key Findings | - Significantly improved body weight gain.[3][4]- Increased colon length.[3][4]- Reduced disease activity index and histopathological scores.[3][4]- Suppressed release of IL-1β, IL-18, TNF-α, and other pro-inflammatory cytokines in colonic explants.[3][4] |
Table 2: MCC950 Administration in Mouse Models of Parkinson's Disease
| Parameter | Details | Reference |
| Animal Models | - 6-OHDA (neurotoxin) model- MitoPark (genetic) model- α-synuclein pre-formed fibrils model | [5] |
| Dosage | 20 mg/kg | [6] |
| Administration Route | Intraperitoneal (i.p.) injection or Oral gavage | [5][6] |
| Frequency | Daily | [5] |
| Duration | Varied by study (e.g., from the day of virus injection for several weeks) | [6] |
| Key Findings | - Improved motor function.- Reduced dopaminergic cell loss.- Decreased brain inflammation markers (IL-1β, Caspase-1, ASC).- Mitigated microglial activation and modified α-synuclein aggregation.[7] |
Table 3: MCC950 Administration in a Mouse Model of Spinal Cord Injury
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice with spinal cord injury | [8] |
| Dosage | 10 mg/kg (low dose) and 50 mg/kg (high dose) | [8] |
| Administration Route | Intraperitoneal (i.p.) injection | [8] |
| Frequency | Not specified, likely single or few doses post-injury | [8] |
| Key Findings | - Improved neurological outcomes.[8]- Reduced serum levels of TNF-α, IL-1β, and IL-18.[8]- Blocked NLRP3 inflammasome assembly.[8] |
Experimental Protocols
The following are detailed protocols for the administration of an NLRP3 inhibitor (based on MCC950 studies) in common rodent models.
Protocol 1: Oral Administration in a Mouse Model of Colitis
This protocol is based on studies using the Winnie mouse model of spontaneous colitis.[3][4]
Materials:
-
NLRP3 inhibitor (e.g., MCC950)
-
Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Model: Utilize Winnie mice, which spontaneously develop chronic colitis.
-
Drug Preparation: Prepare a suspension of the NLRP3 inhibitor in the chosen vehicle at the desired concentration (e.g., for a 40 mg/kg dose in a 25g mouse, prepare a solution where 0.1 ml contains 1 mg of the compound).
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Dosing:
-
Weigh each mouse accurately before dosing.
-
Administer the prepared drug suspension orally using a gavage needle. The volume should be adjusted based on the mouse's weight.
-
For a control group, administer the vehicle alone.
-
-
Treatment Schedule: Administer the treatment daily for a period of 3 weeks, starting at a relevant time point in the disease progression (e.g., 7 weeks of age for Winnie mice).[3][4]
-
Monitoring and Endpoint Analysis:
-
Monitor body weight, stool consistency, and the presence of blood in the feces daily to calculate a disease activity index.
-
At the end of the treatment period, euthanize the animals and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., IL-1β, TNF-α) in colonic explants.
-
Protocol 2: Intraperitoneal Administration in a Mouse Model of Neuroinflammation
This protocol is based on studies using mouse models of Parkinson's disease and other neuroinflammatory conditions.[6][9][10]
Materials:
-
NLRP3 inhibitor (e.g., MCC950)
-
Vehicle (e.g., sterile phosphate-buffered saline (PBS) or saline with a small percentage of DMSO)
-
Syringes (1 ml) with needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Model: Utilize a relevant mouse model of neuroinflammation, such as the MPTP model of Parkinson's disease or a model induced by lipopolysaccharide (LPS).
-
Drug Preparation: Dissolve the NLRP3 inhibitor in the chosen vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 25g mouse, prepare a solution where 0.1 ml contains 0.25 mg of the compound).
-
Acclimatization: Allow mice to acclimatize to the housing conditions for at least one week before the start of the experiment.
-
Dosing:
-
Weigh each mouse accurately before dosing.
-
Administer the prepared drug solution via intraperitoneal injection. The volume should be adjusted based on the mouse's weight.
-
For a control group, administer the vehicle alone.
-
-
Treatment Schedule: The treatment schedule will depend on the specific model. For acute models, a single dose or a few doses around the time of the insult may be sufficient.[9][10] For chronic models, daily administration may be required for several weeks.[6]
-
Monitoring and Endpoint Analysis:
-
Monitor for any adverse effects of the treatment.
-
Assess behavioral outcomes relevant to the disease model (e.g., motor function tests for Parkinson's disease models).
-
At the end of the study, euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., IL-1β, activated caspase-1), microglial activation, and neuronal cell counts.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating an NLRP3 inhibitor in a rodent model of disease.
Caption: Workflow for evaluating NLRP3 inhibitors in rodent models.
References
- 1. Selnoflast - Wikipedia [en.wikipedia.org]
- 2. Selnoflast: a selective NLRP3 inflammasome inhibitor advancing neuro-inflammation therapeutics - salute33 [salute33.it]
- 3. researchgate.net [researchgate.net]
- 4. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammasome inhibition prevents α-synuclein pathology and dopaminergic neurodegeneration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inflammasome inhibition protects dopaminergic neurons from α-synuclein pathology in a model of progressive Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 10. Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NLRP3 Inflammasome Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various assays used to measure the activation of the NLRP3 inflammasome. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system that, upon activation, orchestrates an inflammatory response.[1][2][3][4] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a key therapeutic target.[1][2][3][4]
Introduction to NLRP3 Inflammasome Activation
The activation of the NLRP3 inflammasome is a multi-step process that results in the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][5] The canonical activation pathway is a two-step process:
-
Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[2][6][7] This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[2][5][6][8]
-
Activation (Signal 2): A diverse array of stimuli, including extracellular ATP, pore-forming toxins like nigericin, and crystalline substances, can provide the second signal.[2][5] This triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[1][6][9] This proximity facilitates the auto-catalytic cleavage and activation of caspase-1.[10][11]
Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[2][11] Additionally, activated caspase-1 cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, resulting in pyroptosis and the release of cellular contents.[5][10]
Assays for Measuring NLRP3 Inflammasome Activation
Several key events in the NLRP3 inflammasome activation pathway can be measured to quantify its activity. The choice of assay depends on the specific research question and the available resources.
| Assay | Principle | Readout | Throughput |
| IL-1β/IL-18 ELISA | Quantifies the concentration of secreted mature cytokines in the cell culture supernatant using a sandwich enzyme-linked immunosorbent assay.[12][13][14] | Colorimetric or fluorometric signal proportional to cytokine concentration. | High |
| Caspase-1 Activity Assay | Measures the enzymatic activity of cleaved caspase-1 in cell lysates or supernatants using a specific substrate that releases a detectable molecule (e.g., a luminescent or fluorescent signal) upon cleavage.[15][16][17] | Luminescence or fluorescence intensity. | High |
| Western Blot for Caspase-1 Cleavage | Detects the cleaved (active) p20 subunit of caspase-1 in cell lysates or concentrated supernatants by immunoblotting.[18][19] | Band intensity on a blot. | Low |
| ASC Speck Visualization | Visualizes the oligomerization of the ASC adaptor protein into a large, perinuclear "speck" upon inflammasome activation.[9][20][21] This can be done in fixed cells by immunofluorescence or in live cells expressing fluorescently tagged ASC.[20][22][21][23] | Percentage of cells with ASC specks. | Medium to High (with automated microscopy) |
| LDH Release Assay for Pyroptosis | Measures the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, released into the cell culture supernatant upon loss of membrane integrity during pyroptosis.[10][12][24] | Colorimetric signal proportional to LDH activity. | High |
| Mitochondrial ROS Measurement | Quantifies the production of reactive oxygen species (ROS) by mitochondria, an upstream event implicated in NLRP3 activation, using fluorescent probes like MitoSOX Red.[25][26][27] | Fluorescence intensity. | Medium to High (with flow cytometry or plate reader) |
Signaling Pathways and Experimental Workflows
Canonical NLRP3 Inflammasome Activation Pathway
Caption: Canonical NLRP3 inflammasome activation pathway.
General Experimental Workflow for Evaluating NLRP3 Inhibitors
Caption: General workflow for evaluating NLRP3 inhibitors.
Detailed Experimental Protocols
Protocol 1: IL-1β Measurement by ELISA
This protocol describes the quantification of secreted IL-1β in the supernatant of cultured macrophages following NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or THP-1 cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
NLRP3 activator (e.g., Nigericin or ATP)
-
NLRP3 inhibitor (and vehicle control, e.g., DMSO)
-
Mouse or Human IL-1β ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed BMDMs or PMA-differentiated THP-1 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10][28]
-
Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL). Incubate for 3-4 hours at 37°C.[7][11][28]
-
Inhibitor Treatment: Remove the LPS-containing medium and add fresh medium containing various concentrations of the NLRP3 inhibitor or vehicle control. Incubate for 30-60 minutes at 37°C.[3]
-
Activation (Signal 2): Add the NLRP3 activator to each well (e.g., Nigericin to a final concentration of 10-20 µM or ATP to 5 mM).[10][11] Incubate for 1-2 hours at 37°C.[9]
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.[7][11]
-
ELISA: Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.[3][11][12]
-
Data Analysis: Calculate the concentration of IL-1β based on the standard curve. Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated control.
Protocol 2: ASC Speck Visualization by Immunofluorescence
This protocol allows for the visualization and quantification of ASC speck formation, a hallmark of inflammasome assembly.[9]
Materials:
-
BMDMs or THP-1 cells
-
96-well imaging plates or coverslips in a 24-well plate
-
LPS, NLRP3 activator, and inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary anti-ASC antibody
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells on imaging plates or coverslips and allow them to adhere.[9] Perform the priming, inhibitor treatment, and activation steps as described in Protocol 1.
-
Fixation: Carefully aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[9]
-
Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block non-specific binding by incubating with Permeabilization/Blocking Buffer for 30 minutes at room temperature.[9]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.[9]
-
Imaging and Analysis: Wash the cells three times with PBS and mount the coverslips or image the plate directly. Acquire images using a fluorescence microscope. Quantify the percentage of cells containing a distinct, bright, perinuclear ASC speck.[9] An ASC speck is identified as a single, bright aggregate of ASC staining.[9] The total number of cells can be determined by counting the DAPI-stained nuclei.[9]
Protocol 3: Pyroptosis Measurement by LDH Release Assay
This protocol quantifies pyroptotic cell death by measuring the release of LDH from cells with compromised plasma membranes.[10][12][24]
Materials:
-
BMDMs or THP-1 cells
-
96-well cell culture plates
-
LPS, NLRP3 activator, and inhibitor
-
LDH Cytotoxicity Assay Kit
-
Plate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat the cells as described in Protocol 1.
-
Maximum LDH Release Control: To a set of wells (untreated cells), add the lysis buffer provided in the LDH kit to induce 100% cell lysis. Incubate for 45 minutes.[10]
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.[10]
-
LDH Assay: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.[10] Add the LDH reaction mixture from the kit to each well.[10]
-
Incubation and Measurement: Incubate the plate for the time specified by the manufacturer (typically 30 minutes) at room temperature, protected from light. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of LDH release for each sample relative to the maximum LDH release control.
Concluding Remarks
The assays described provide a robust toolkit for investigating NLRP3 inflammasome activation and for screening and characterizing potential therapeutic inhibitors. For a comprehensive analysis, it is recommended to use a combination of these assays to monitor different aspects of the inflammasome activation cascade, from upstream signaling events to downstream effector functions.
References
- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 14. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules [mdpi.com]
- 15. Inflammasome Activation | NLRP3 Inflammasome [promega.com]
- 16. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]
- 17. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [promega.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Measuring NLR Oligomerization II: Detection of ASC Speck Formation by Confocal Microscopy and Immunofluorescence | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]
- 25. Frontiers | Role of mitochondria ROS generation in ethanol-induced NLRP3 inflammasome activation and cell death in astroglial cells [frontiersin.org]
- 26. Mitochondrial NLRP3 Protein Induces Reactive Oxygen Species to Promote Smad Protein Signaling and Fibrosis Independent from the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Redox Regulation of NLRP3 Inflammasomes: ROS as Trigger or Effector? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
Application Note & Protocol: Quantification of Selnoflast in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast (B10829408) (RO7486967) is a potent and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Selnoflast's ability to inhibit this pathway makes it a person of interest for therapeutic applications in conditions such as ulcerative colitis and Parkinson's disease.[2][4]
This document provides a detailed overview of the analytical methods for the detection and quantification of Selnoflast in tissue samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which has been validated for this purpose.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the analysis of Selnoflast in biological matrices.
| Parameter | Matrix | Value | Reference |
| Analytical Method | Human Plasma, Sigmoid Colon Tissue | LC-MS/MS | [1] |
| Calibration Range (Plasma) | Human Plasma | 40.0 - 40,000.0 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) (Plasma) | Human Plasma | 40.0 ng/mL | [1] |
| Observed Concentration (Tissue) | Sigmoid Colon Tissue | 5 - 20 µg/g | [3] |
Experimental Protocols
Protocol 1: Quantification of Selnoflast in Tissue by LC-MS/MS
This protocol describes a general procedure for the extraction and quantification of Selnoflast from tissue samples using liquid chromatography-tandem mass spectrometry.
1. Materials and Reagents
-
Selnoflast reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of Selnoflast (e.g., ¹³C₆-Selnoflast)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (e.g., Milli-Q)
-
Tissue homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Protein precipitation solvent (e.g., ACN with 1% FA)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
2. Sample Preparation
-
Accurately weigh a portion of the frozen tissue sample (e.g., 50-100 mg).
-
Add a measured volume of ice-cold homogenization buffer (e.g., 500 µL of PBS per 100 mg of tissue).
-
Homogenize the tissue sample until a uniform suspension is achieved. Keep the sample on ice to prevent degradation.
-
Spike the tissue homogenate with the SIL-IS solution to a final concentration within the linear range of the assay.
-
Perform protein precipitation by adding a sufficient volume of cold protein precipitation solvent (e.g., 3 volumes of ACN with 1% FA).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of 50:50 ACN:Water with 0.1% FA).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Representative)
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for Selnoflast and its SIL-IS need to be determined by direct infusion of the standards.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Data Analysis
-
Quantify Selnoflast concentrations by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of the Selnoflast reference standard.
-
Determine the concentration of Selnoflast in the tissue samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceofparkinsons.com [scienceofparkinsons.com]
- 3. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
Application Notes and Protocols for Assessing IL-1β Release Following Selnoflast Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selnoflast (B10829408) (also known as RO7486967 or RG-6418) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of stimuli, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and neurodegenerative diseases.[2][4] Selnoflast exerts its inhibitory effect by preventing the oligomerization of NLRP3 and the subsequent recruitment of the adaptor protein ASC, which in turn blocks the activation of caspase-1 and the release of mature IL-1β.[3]
These application notes provide detailed protocols for assessing the inhibitory activity of Selnoflast on IL-1β release in both in vitro cell-based assays and ex vivo whole blood stimulation assays.
Data Presentation
The inhibitory activity of Selnoflast on IL-1β release has been quantified in various studies. The following tables summarize the available quantitative data.
Table 1: In Vitro Inhibition of IL-1β Release by Selnoflast
| Cell Type | Stimulus | Parameter | Value | Reference |
| Human Monocyte-Derived Macrophages | - | IC₅₀ | Low nanomolar range | [3] |
Note: Specific IC₅₀ values from preclinical in vitro studies are not widely published, but are reported to be in the low nanomolar range.
Table 2: Ex Vivo Inhibition of IL-1β Release by Selnoflast in a Phase 1b Clinical Trial (Ulcerative Colitis Patients)
| Treatment Group | Dosage | Time Point | Parameter | Value | Reference |
| Selnoflast | 450 mg, once daily | Day 1 (30 min to 10 h post-dose) | Mean Inhibition of IL-1β Release | >95% (± 4.16%) | [5] |
| Selnoflast | 450 mg, once daily | Day 2 (trough) | Mean Inhibition of IL-1β Release | ~91.2% (± 3.4%) | [5] |
| Placebo | - | - | Inhibition of IL-1β Release | No inhibition observed | [5] |
Signaling Pathway and Experimental Workflow
Selnoflast Mechanism of Action
The following diagram illustrates the signaling pathway of NLRP3 inflammasome activation and the point of inhibition by Selnoflast.
Caption: Selnoflast inhibits NLRP3 inflammasome activation.
Experimental Workflow for In Vitro Assessment
The following diagram outlines the general workflow for assessing the efficacy of Selnoflast in an in vitro cell-based assay.
Caption: Workflow for in vitro IL-1β release assay.
Experimental Protocols
Protocol 1: In Vitro IL-1β Release Assay Using Macrophage Cell Lines
This protocol is designed for assessing the dose-dependent inhibition of IL-1β release by Selnoflast in cultured macrophages (e.g., human THP-1 monocytes differentiated into macrophages, or immortalized bone marrow-derived macrophages (iBMDMs)).
Materials:
-
Macrophage cell line (e.g., THP-1 or iBMDMs)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, penicillin/streptomycin)
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if applicable)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Selnoflast
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Human or mouse IL-1β ELISA kit
-
Sterile PBS
Procedure:
-
Cell Seeding and Differentiation (if using THP-1):
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours. After differentiation, wash the cells with sterile PBS.
-
For iBMDMs, seed 200,000 cells per well in a 96-well plate and allow them to adhere overnight.[1]
-
-
Priming:
-
Selnoflast Treatment:
-
Prepare serial dilutions of Selnoflast in complete medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.[1]
-
After the LPS priming, add the diluted Selnoflast or vehicle control to the appropriate wells.
-
Incubate for 1 hour at 37°C in a 5% CO₂ incubator.[1]
-
-
NLRP3 Inflammasome Activation:
-
Sample Collection:
-
IL-1β Measurement:
-
Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each concentration of Selnoflast compared to the vehicle-treated, LPS and ATP-stimulated control.
-
Plot the percentage of inhibition against the log concentration of Selnoflast to determine the IC₅₀ value.
-
Protocol 2: Ex Vivo Whole Blood Assay for IL-1β Release
This protocol is adapted from methods used in clinical trials to assess the pharmacodynamic effect of Selnoflast on IL-1β release in whole blood.[5][6]
Materials:
-
Freshly drawn whole blood collected in sodium heparin tubes
-
RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) (optional, as LPS alone can stimulate IL-1β release in this assay)[5]
-
Selnoflast (for in vitro spiking if not assessing patient samples)
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Human IL-1β ELISA kit
Procedure:
-
Blood Collection:
-
Collect venous blood from subjects into sodium heparin-containing tubes.
-
-
Whole Blood Culture Setup:
-
Within 2 hours of collection, dilute the whole blood 1:1 with RPMI-1640 medium in a 96-well plate.
-
-
Selnoflast Treatment (for in vitro spiking):
-
If assessing the direct effect of Selnoflast in vitro, pre-incubate the diluted blood with various concentrations of Selnoflast or vehicle for 1 hour at 37°C.
-
-
Stimulation:
-
Sample Collection:
-
Centrifuge the plate at 400 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
-
IL-1β Measurement:
-
Measure the IL-1β concentration in the plasma supernatants using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
For ex vivo analysis of patient samples, compare the IL-1β levels in stimulated blood from Selnoflast-treated individuals to those from the placebo group or baseline.
-
For in vitro spiking experiments, calculate the percentage of inhibition and determine the IC₅₀ as described in Protocol 1.
-
Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the inhibitory effect of Selnoflast on IL-1β release. The in vitro cell-based assay is ideal for determining the potency (IC₅₀) and mechanism of action of Selnoflast and similar compounds. The ex vivo whole blood assay offers a clinically relevant model to assess the pharmacodynamic effects of NLRP3 inhibitors. These methods are essential tools for researchers and drug developers working on novel anti-inflammatory therapeutics targeting the NLRP3 inflammasome.
References
- 1. benchchem.com [benchchem.com]
- 2. An optimized whole blood assay measuring expression and activity of NLRP3-, NLRC4 and AIM2-inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selnoflast: a selective NLRP3 inflammasome inhibitor advancing neuro-inflammation therapeutics - salute33 [salute33.it]
- 4. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 5. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Selnoflast Concentration for Cell-Based Assays
Frequently Asked Questions (FAQs)
Q1: What is Selnoflast and what is its primary mechanism of action in cell-based assays?
A1: Selnoflast is understood to be a selenium-containing compound investigated for its cytotoxic effects on cancer cells. Based on data from a similar compound, sodium selenosulfate, the proposed mechanism involves its absorption and utilization within the cell to generate reduced selenide.[1] This can increase the activity of key antioxidant enzymes like glutathione (B108866) peroxidase (GPx) and thioredoxin reductase (TrxR) in a dose-dependent manner.[1][2][3] At higher concentrations, it exhibits cytotoxic effects, leading to the suppression of cell proliferation and induction of cell death.[2][4]
Q2: How should I prepare and store Selnoflast for my experiments?
A2: Many selenium compounds, such as sodium selenosulfate, can be unstable and are often not commercially available as a ready-to-use solution.[5] It is typically prepared fresh before use. A common method involves reacting sodium selenite (B80905) with a reducing agent (like glutathione or ascorbic acid) and sodium sulfite (B76179) at room temperature.[4][5] Given this instability, it is recommended to prepare solutions immediately before application to cell cultures. If short-term storage is necessary, freezing at -20°C may be an option, but stability should be validated.[5]
Q3: What is a typical starting concentration range for Selnoflast in a cell-based assay?
A3: The optimal concentration of Selnoflast is highly dependent on the specific cell line being tested. For the related compound selenosulfate, cytotoxic effects and IC50 values (the concentration that inhibits 50% of cell viability) have been observed in the low micromolar range. For example, IC50 values for selenosulfate were found to be between 6.6–7.1 μM after 24 hours in human hepatoma (HepG2), malignant melanoma (A375), and urinary bladder carcinoma (T24) cells.[6][7] For HepG2 and Caco2 cells, a concentration of 12.5 μM was shown to completely suppress proliferation.[2][4] Therefore, a good starting point for a dose-response experiment would be a range from 0.5 µM to 25 µM.
Q4: Does the effect of Selnoflast vary between different cell lines?
A4: Yes, the cytotoxic activity of selenium compounds can vary significantly depending on the cell line.[6] While the toxicity of selenosulfate was found to be similar across HepG2, A375, and T24 cell lines,[6][7] other selenium compounds have shown cell line-dependent effects.[8] It is crucial to determine the optimal concentration and efficacy for each specific cell model.
Experimental Protocols and Methodologies
Protocol 1: Determining the IC50 of Selnoflast using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Selnoflast, a key metric for quantifying its potency.
-
Cell Seeding:
-
Culture your chosen cell line to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a fresh stock solution of Selnoflast (e.g., 10 mM in an appropriate solvent or freshly synthesized).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 50 µM. Include a vehicle-only control.
-
Carefully remove the old medium from the 96-well plate and add 100 µL of the medium containing the different Selnoflast concentrations to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.1 N HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Selnoflast concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for Selenosulfate in various human cancer cell lines, which can serve as a reference for establishing an experimental concentration range for Selnoflast.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| HepG2 | Human Hepatoma | 24 hours | ~6.6 - 7.1 |
| A375 | Malignant Melanoma | 24 hours | ~6.6 - 7.1 |
| T24 | Urinary Bladder Carcinoma | 24 hours | ~6.6 - 7.1 |
| Caco2 | Colorectal Adenocarcinoma | 72 hours | < 12.5 |
| HL60 | Leukemia | Not Specified | Not Specified |
| T lymph adenoma | Leukemia | Not Specified | Not Specified |
| Daudi | Leukemia | Not Specified | Not Specified |
Data compiled from multiple sources.[4][6][7]
Visual Guides: Diagrams and Workflows
Caption: Hypothetical signaling pathway for Selnoflast in a target cell.
References
- 1. Effect of sodium selenosulfate on restoring activities of selenium-dependent enzymes and selenium retention compared with sodium selenite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. MS07116 sodium selenosulfate synthesis and demonstration of its in vitro cytotoxic activity against HepG2, Caco2, and three kinds of leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20100172822A1 - Use of sodium selenosulfate for supplementing selenium and enhancing the therapeutic efficacy of chemotherapy agents, and a rapid process for preparing sodium selenosulfate - Google Patents [patents.google.com]
- 6. Cytotoxic activity of selenosulfate versus selenite in tumor cells depends on cell line and presence of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of the Cytotoxic Effect of Selenium Nanoparticles in Different Human Cancer Cell Lines [mdpi.com]
Technical Support Center: Selnoflast In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Selnoflast (B10829408) in in vitro experiments. The information is designed to address common challenges related to solubility and stability, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Selnoflast?
A1: The recommended solvent for dissolving Selnoflast is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 78 mg/mL (199.21 mM). For best results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: How should I prepare a stock solution of Selnoflast?
A2: To prepare a stock solution, dissolve Selnoflast powder in high-quality, anhydrous DMSO to your desired concentration, for example, 10 mM. Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can also aid dissolution. It is crucial to use a sterile technique if the stock solution will be used in cell culture.
Q3: What are typical working concentrations of Selnoflast for in vitro assays?
A3: The optimal working concentration of Selnoflast will vary depending on the cell type and experimental design. However, published studies have used concentrations in the range of 0.37 µM to 10 µM.[2] The estimated IC90 for IL-1β inhibition in vitro is approximately 2.0 µg/mL (which corresponds to about 5.1 µM).[3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: How should I store my Selnoflast stock solution?
A4: Aliquot your Selnoflast stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C. A common guideline for small molecule stock solutions in DMSO is storage for up to 6 months at -80°C or up to 1 month at -20°C.[5]
Q5: What is the mechanism of action of Selnoflast?
A5: Selnoflast is a potent and selective inhibitor of the NLRP3 inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[6][7] Selnoflast inhibits this process, thereby reducing inflammation.
Troubleshooting Guide
This guide addresses common issues encountered when working with Selnoflast in vitro.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous media | Selnoflast is hydrophobic and can precipitate when transferred from a DMSO stock solution to an aqueous buffer or cell culture medium. | 1. Perform an intermediate dilution: Instead of adding the DMSO stock directly to your final volume, first dilute it in a smaller volume of pre-warmed cell culture medium. Mix thoroughly before adding this to the final volume.[4] 2. Minimize final DMSO concentration: Ensure the final concentration of DMSO in your experiment is low, ideally below 0.5%, to avoid solvent toxicity and precipitation.[4][5] 3. Gentle warming and mixing: After dilution, if you observe a slight precipitate, gentle warming at 37°C and vortexing or sonication may help redissolve the compound.[8] |
| Inconsistent experimental results | This could be due to inaccurate concentration from incomplete dissolution, degradation of the compound, or variability in experimental setup. | 1. Ensure complete dissolution: Before use, visually inspect your stock and working solutions to ensure there is no precipitate.[4] 2. Use fresh dilutions: Prepare working solutions fresh for each experiment from a frozen stock aliquot. Avoid using previously diluted solutions that have been stored. 3. Avoid repeated freeze-thaw cycles: Aliquoting your stock solution prevents degradation that can occur with multiple freeze-thaw cycles.[4][9] 4. Include proper controls: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments. |
| Cell toxicity observed | High concentrations of Selnoflast or the solvent (DMSO) can be toxic to cells. | 1. Perform a toxicity assay: Determine the maximum non-toxic concentration of both Selnoflast and DMSO for your specific cell line. 2. Lower the final DMSO concentration: Keep the final DMSO concentration in your cell culture medium as low as possible, typically below 0.5%.[4][5] |
Quantitative Data Summary
| Parameter | Value | Solvent |
| Molecular Weight | 391.53 g/mol | N/A |
| Solubility | 78 mg/mL (199.21 mM) | DMSO |
| In Vitro IC90 (IL-1β inhibition) | ~2.0 µg/mL (~5.1 µM) | N/A |
| Common In Vitro Working Concentration Range | 0.37 µM - 10 µM | Cell Culture Media |
Experimental Protocols
Protocol for Preparation of Selnoflast Stock Solution (10 mM)
-
Materials:
-
Selnoflast powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment, weigh out the required amount of Selnoflast powder. For 1 mL of a 10 mM stock solution, you will need 3.92 mg of Selnoflast.
-
Transfer the weighed powder into a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO (in this case, 1 mL).
-
Vortex the tube until the powder is completely dissolved. The solution should be clear. If needed, gently warm the tube in a 37°C water bath to aid dissolution.
-
Aliquot the stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing Working Solutions for Cell Culture
-
Materials:
-
10 mM Selnoflast stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes and pipettes
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM Selnoflast stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium. For example, to prepare a 100 µM intermediate solution, add 5 µL of the 10 mM stock to 495 µL of medium. Mix thoroughly by pipetting.
-
Final Dilution: Add the required volume of the intermediate solution to your cell culture plates to achieve the desired final concentration. For example, to achieve a final concentration of 5 µM in a well containing 1 mL of medium, add 50 µL of the 100 µM intermediate solution.
-
Gently mix the contents of the well.
-
Always include a vehicle control by adding the same volume of medium containing the equivalent concentration of DMSO to a separate set of wells.
-
Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Selnoflast inhibits the assembly of the NLRP3 inflammasome.
Troubleshooting Workflow for Selnoflast Solubility
Caption: A logical workflow to troubleshoot Selnoflast precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Selnoflast In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful in vivo delivery of Selnoflast (B10829408) in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Selnoflast and what is its mechanism of action?
Selnoflast (also known as RO7486967, RG-6418, IZD334) is an orally active, potent, and selective small-molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18). Selnoflast functions by directly binding to the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex. This blockage of inflammasome formation inhibits the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18, thereby reducing inflammation.
Q2: What are the common administration routes for Selnoflast in animal studies?
While Selnoflast has been administered orally in human clinical trials, specific preclinical formulations are not publicly detailed. Based on studies with other orally bioavailable small molecule NLRP3 inhibitors like MCC950, the most common routes of administration in rodent models are:
-
Oral Gavage (p.o.): This is a preferred route for mimicking clinical administration and assessing oral bioavailability.
-
Intraperitoneal Injection (i.p.): This route can be used to bypass first-pass metabolism and may provide more consistent systemic exposure in initial efficacy studies.
The choice of administration route will depend on the specific experimental goals, such as pharmacokinetic profiling versus efficacy testing in a particular disease model.
Q3: How should I prepare a Selnoflast formulation for in vivo administration?
As Selnoflast is a small molecule that is likely to have low aqueous solubility, a suitable vehicle is crucial for achieving a homogenous and stable formulation for accurate dosing. While a specific validated formulation for Selnoflast in animal studies is not published, a common starting point for poorly soluble compounds is a suspension or solution in a multi-component vehicle.
Recommended Starting Formulation for Oral Gavage:
A widely used vehicle for similar small molecule inhibitors involves a combination of a solvent, a solubilizer, and a surfactant.
| Component | Percentage (v/v) | Purpose |
| DMSO | 5-10% | Initial solvent to dissolve the compound |
| PEG400 | 30-40% | Solubilizer and viscosity modifier |
| Tween® 80 | 5% | Surfactant to improve suspension stability |
| Saline (0.9% NaCl) or Water | 45-60% | Diluent to bring to final volume |
Q4: What are some key considerations before starting an in vivo study with Selnoflast?
-
Pilot Studies: Always conduct a pilot study to assess the tolerability of the vehicle and the Selnoflast formulation in a small group of animals before proceeding with a large-scale experiment.
-
Vehicle Controls: It is essential to include a vehicle-only control group in your experiments to account for any potential effects of the formulation components.
-
Dose Selection: Dose selection should be based on in vitro potency (IC50) data and any available preclinical data for Selnoflast or similar NLRP3 inhibitors. Dose-response studies are recommended to determine the optimal effective dose for your specific model.
-
Animal Welfare: Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines to minimize stress and discomfort to the animals.
Troubleshooting Guides
Formulation and Administration Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Precipitation in Vehicle | - Low solubility of Selnoflast in the chosen vehicle.- Incorrect order of mixing components.- Temperature changes affecting solubility. | - Optimize Vehicle Composition: Try adjusting the ratios of co-solvents (e.g., increase PEG400 percentage). Consider alternative vehicles such as 0.5% methylcellulose (B11928114) or corn oil.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]- Correct Mixing Procedure: Always dissolve Selnoflast completely in the primary solvent (e.g., DMSO) before adding other components. Add aqueous components last and slowly while vortexing.- Maintain Temperature: Prepare and store the formulation at a consistent temperature. Gentle warming may aid dissolution, but check for compound stability at elevated temperatures. |
| Inconsistent Dosing | - Inhomogeneous suspension.- Viscosity of the formulation is too high. | - Ensure Homogeneity: Vortex the suspension thoroughly before drawing each dose to ensure uniformity.- Adjust Viscosity: If the formulation is too viscous for accurate pipetting or injection, you can slightly decrease the percentage of PEG400 or methylcellulose. |
| Adverse Animal Reactions Post-Dosing (e.g., lethargy, ruffled fur) | - Vehicle intolerance.- High concentration of DMSO or other organic solvents.- Formulation pH is not physiological. | - Vehicle Tolerability Study: Administer the vehicle alone to a small group of animals to assess for any adverse effects.- Reduce Solvent Concentration: Minimize the final concentration of DMSO (ideally ≤10% for i.p. and ≤5% for p.o.).- Check and Adjust pH: Ensure the final pH of the formulation is within a physiological range (pH 6.5-7.5). |
Lack of Efficacy in Animal Model
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Target Engagement | - Insufficient dose.- Poor bioavailability with the chosen route and formulation.- Rapid metabolism and clearance of the compound. | - Dose-Response Study: Perform a dose-escalation study to determine the optimal effective dose.- Pharmacokinetic (PK) Analysis: If possible, conduct a pilot PK study to measure plasma concentrations of Selnoflast over time. This will help determine Cmax, Tmax, and half-life in your animal model.- Optimize Formulation/Route: Consider a different formulation to improve solubility and absorption. If using oral gavage, an intraperitoneal injection might provide higher and more consistent exposure. |
| Timing of Administration is Not Optimal | - Dosing may not align with the peak of the inflammatory response in your model. | - Review Model Pathophysiology: Ensure the timing of Selnoflast administration is appropriate for the kinetics of the disease model. For acute inflammation models, pre-treatment is often necessary.- Staggered Dosing Regimen: Test different pre-treatment times before the inflammatory stimulus. |
| Animal Model is Not NLRP3-Dependent | - The inflammatory phenotype in your model may be driven by pathways other than the NLRP3 inflammasome. | - Validate the Model: Confirm the involvement of the NLRP3 inflammasome in your disease model by using NLRP3 knockout animals or by measuring NLRP3-dependent biomarkers (e.g., IL-1β, caspase-1 cleavage). |
Experimental Protocols
Protocol 1: Preparation of Selnoflast Formulation for Oral Gavage
This protocol provides a general method for preparing a 10 mg/mL suspension of Selnoflast.
Materials:
-
Selnoflast powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Tween® 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: For a 1 mL final volume of a 10 mg/mL suspension, you will need 10 mg of Selnoflast.
-
Initial Dissolution: Weigh 10 mg of Selnoflast into a sterile microcentrifuge tube. Add 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Add Solubilizer: To the DMSO solution, add 400 µL of PEG400. Vortex until the solution is homogeneous.
-
Add Surfactant: Add 50 µL of Tween® 80 to the mixture and vortex well.
-
Final Dilution: Slowly add 450 µL of sterile saline to the tube while continuously vortexing to create a fine, homogenous suspension.
-
Storage: Store the formulation at 4°C, protected from light. Before each use, warm the suspension to room temperature and vortex thoroughly.
Protocol 2: In Vivo Efficacy Testing in a Mouse Model of LPS-Induced Peritonitis
This protocol outlines a common acute inflammation model to assess the in vivo efficacy of NLRP3 inhibitors.
Materials:
-
Selnoflast formulation (from Protocol 1)
-
Vehicle control formulation
-
Lipopolysaccharide (LPS)
-
ATP
-
Sterile phosphate-buffered saline (PBS)
-
Mice (e.g., C57BL/6)
-
ELISA kit for mouse IL-1β
Procedure:
-
Animal Grouping: Acclimatize mice for at least one week before the experiment. Randomly assign mice to treatment groups (e.g., Vehicle + PBS, Vehicle + LPS/ATP, Selnoflast + LPS/ATP).
-
Inhibitor Administration: Administer Selnoflast (e.g., 10-50 mg/kg) or vehicle control via oral gavage.
-
Priming: One hour after inhibitor administration, inject mice intraperitoneally with LPS (e.g., 20 mg/kg).
-
Activation: Four hours after LPS injection, inject mice intraperitoneally with ATP (e.g., 15 mM).
-
Sample Collection: Thirty minutes after ATP injection, euthanize the mice and collect peritoneal lavage fluid by injecting and then aspirating 5 mL of cold, sterile PBS into the peritoneal cavity.
-
Analysis: Centrifuge the lavage fluid to pellet cells. Measure the concentration of IL-1β in the supernatant using an ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: Selnoflast inhibits the assembly of the NLRP3 inflammasome.
Caption: Troubleshooting workflow for lack of in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Analysis of NLRP3 Inflammasome Inhibitor Sodium [(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl][(1-methyl-1H-pyrazol-4-yl)({[(2S)-oxolan-2-yl]methyl})sulfamoyl]azanide in Cellular and Mouse Models of Inflammation Provides a Translational Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models [mdpi.com]
- 12. scienceofparkinsons.com [scienceofparkinsons.com]
- 13. researchgate.net [researchgate.net]
- 14. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MCC950, a specific small molecule inhibitor of NLRP3 inflammasome attenuates colonic inflammation in spontaneous colitis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurology.org [neurology.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. The Small Molecule NLRP3 Inflammasome Inhibitor MCC950 Does Not Alter Wound Healing in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. news-medical.net [news-medical.net]
- 21. researchgate.net [researchgate.net]
- 22. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery and characterization of small-molecule inhibitors of NLRP3 and NLRC4 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Inhibiting the NLRP3 Inflammasome With MCC950 Ameliorates Isoflurane-Induced Pyroptosis and Cognitive Impairment in Aged Mice [frontiersin.org]
- 27. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Mesoporous Silica as an Alternative Vehicle to Overcome Solubility Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Relevance of preclinical rodent pharmacokinetics in the selection of a companion antibiotic for combining with beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Selnoflast in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Selnoflast in in vitro cell line experiments.
Disclaimer: Selnoflast is an investigational drug primarily under development for neuroinflammatory conditions as a selective inhibitor of the NLRP3 inflammasome.[1][2][3] The following guide is based on established principles of acquired drug resistance in cell lines and is intended to be a hypothetical framework for researchers exploring the effects of Selnoflast in oncological or other contexts.
Frequently Asked Questions (FAQs)
Q1: What is Selnoflast and what is its mechanism of action?
Selnoflast (also known as RO7486967, RG-6418, IZD334) is an experimental, orally active small-molecule drug that functions as a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][4][5] The NLRP3 inflammasome is a key component of the innate immune system. When activated, it triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Selnoflast works by binding to the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex and subsequent inflammatory signaling.[1]
Q2: Is resistance to Selnoflast expected in cancer cell lines?
While Selnoflast is not currently being developed as a cancer therapeutic, resistance is a common phenomenon observed with many targeted therapies in cancer cells.[6] Acquired resistance can develop through various mechanisms, such as mutations in the drug target or activation of bypass signaling pathways.[6] Therefore, if Selnoflast were to be used in cancer cell line studies, the potential for resistance development should be considered.
Q3: What are the common mechanisms of acquired drug resistance in cell lines?
Common mechanisms of acquired drug resistance in cancer cell lines include:
-
Target modification: Alterations in the drug's target protein that prevent the drug from binding effectively.
-
Increased drug efflux: Upregulation of transporter proteins that pump the drug out of the cell.
-
Drug inactivation: Enzymatic modification of the drug into an inactive form.
-
Bypass pathway activation: Activation of alternative signaling pathways that circumvent the effects of the drug.[6][7]
-
Changes in cell death pathways: Alterations in apoptotic or other cell death pathways that make cells more resistant to drug-induced death.[6]
Q4: How can I confirm that my cell line has developed resistance to Selnoflast?
Resistance to Selnoflast can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value compared to the parental (non-resistant) cell line.[8] A resistant cell line will require a higher concentration of Selnoflast to achieve the same level of inhibition of cell viability or target activity. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine and compare the IC50 values. A 3- to 10-fold increase in IC50 is often considered an indication of drug resistance.[8]
Troubleshooting Guide: Developing and Characterizing Selnoflast-Resistant Cell Lines
This guide provides a structured approach to troubleshooting common issues encountered when developing and characterizing Selnoflast-resistant cell lines.
Problem 1: Failure to Establish a Resistant Cell Line
Symptoms:
-
No significant increase in the IC50 of Selnoflast after prolonged exposure.
-
Excessive cell death at low concentrations of Selnoflast.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Starting Concentration of Selnoflast | Determine the initial IC50 of Selnoflast in the parental cell line. Start the resistance induction protocol at a concentration below the IC50 (e.g., IC20-IC30) to minimize cell death and allow for adaptation. |
| Inappropriate Dose Escalation Strategy | Gradually increase the concentration of Selnoflast in a stepwise manner (e.g., 1.5-2 fold increments).[8] Allow the cells to recover and resume normal proliferation at each new concentration before proceeding to the next. |
| Cell Line Insensitivity | Some cell lines may be intrinsically resistant to the effects of Selnoflast. Consider screening a panel of cell lines to identify a sensitive parental line for developing resistance. |
| Instability of Selnoflast in Culture Medium | Ensure the stability of Selnoflast in your cell culture medium over the duration of the experiment. Prepare fresh drug solutions regularly. |
Problem 2: Resistant Phenotype is Unstable
Symptoms:
-
The IC50 of the resistant cell line reverts to that of the parental line after a few passages in drug-free medium.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Transient Adaptation | The cells may have undergone a transient adaptation rather than a stable genetic or epigenetic change. Continue culturing the cells in the presence of Selnoflast for a longer period to select for a stable resistant population. |
| Heterogeneous Population | The resistant population may be a mix of sensitive and resistant cells. Perform single-cell cloning to isolate a pure population of resistant cells. |
| Lack of Continuous Selective Pressure | Some resistant phenotypes require the continuous presence of the drug to be maintained.[9] Culture a subset of the resistant cells continuously in a maintenance dose of Selnoflast. |
Problem 3: Unknown Mechanism of Resistance
Symptoms:
-
A stable Selnoflast-resistant cell line has been established, but the underlying mechanism of resistance is unclear.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Target Alteration | Sequence the NLRP3 gene in the resistant cell line to identify potential mutations that could affect Selnoflast binding. Perform a Western blot to assess the expression level of the NLRP3 protein. |
| Increased Drug Efflux | Use efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) in combination with Selnoflast to see if sensitivity is restored. Perform qPCR or Western blot to measure the expression of common drug efflux pumps (e.g., ABCB1/MDR1, ABCG2/BCRP). |
| Activation of Bypass Pathways | Use pathway analysis tools (e.g., phosphoproteomics, RNA sequencing) to identify signaling pathways that are upregulated in the resistant cells compared to the parental cells. |
Experimental Protocols
Protocol 1: Development of a Selnoflast-Resistant Cell Line
This protocol describes a stepwise method for generating a Selnoflast-resistant cell line.
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
Selnoflast (stock solution in DMSO)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment with Selnoflast on the parental cell line to determine the IC50 value.
-
Initiate drug exposure: Culture the parental cells in complete medium containing Selnoflast at a starting concentration of approximately IC20-IC30.
-
Monitor cell growth: Observe the cells daily. Initially, a significant amount of cell death may occur. The surviving cells should be allowed to repopulate the culture vessel.
-
Increase drug concentration: Once the cells have adapted and are growing at a stable rate, increase the concentration of Selnoflast by 1.5 to 2-fold.[8]
-
Repeat dose escalation: Continue this stepwise increase in Selnoflast concentration. At each step, ensure the cells are healthy and proliferating before moving to the next concentration.
-
Characterize the resistant line: Once the cells can tolerate a significantly higher concentration of Selnoflast (e.g., 10-fold the initial IC50), characterize the resistant phenotype by determining the new IC50 value and comparing it to the parental line.
-
Cryopreserve resistant cells: Freeze vials of the resistant cell line at different passage numbers.
Protocol 2: Assessment of Drug Efflux Pump Activity
This protocol can be used to investigate if increased drug efflux is contributing to Selnoflast resistance.
Materials:
-
Parental and Selnoflast-resistant cell lines
-
Selnoflast
-
Efflux pump inhibitor (e.g., verapamil)
-
Cell viability assay kit
Procedure:
-
Plate cells: Seed both parental and resistant cells in 96-well plates at a predetermined optimal density.
-
Pre-treat with inhibitor: To one set of plates, add the efflux pump inhibitor at a non-toxic concentration and incubate for 1-2 hours.
-
Add Selnoflast: Add serial dilutions of Selnoflast to both the inhibitor-treated and untreated plates.
-
Incubate: Incubate the plates for a period appropriate for the cell line and assay (typically 48-72 hours).
-
Measure cell viability: Perform the cell viability assay according to the manufacturer's instructions.
-
Analyze data: Calculate the IC50 values for Selnoflast in both cell lines, with and without the efflux pump inhibitor. A significant decrease in the IC50 of the resistant line in the presence of the inhibitor suggests the involvement of efflux pumps in the resistance mechanism.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and Selnoflast-Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Line | Selnoflast | 0.5 | 1 |
| Resistant Line | Selnoflast | 7.5 | 15 |
| Resistant Line | Selnoflast + Verapamil (10 µM) | 1.2 | 2.4 |
Table 2: Hypothetical Gene Expression Changes in Selnoflast-Resistant Cells
| Gene | Fold Change (Resistant vs. Parental) | Method |
| NLRP3 | 1.2 | qPCR |
| ABCB1 (MDR1) | 8.5 | qPCR |
| ABCG2 (BCRP) | 1.5 | qPCR |
Visualizations
Caption: Selnoflast inhibits the NLRP3 inflammasome pathway.
Caption: Workflow for developing a drug-resistant cell line.
References
- 1. Selnoflast - Wikipedia [en.wikipedia.org]
- 2. Selnoflast - Roche - AdisInsight [adisinsight.springer.com]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. Selnoflast - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Long-Term Selnoflast Studies: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for investigators utilizing Selnoflast (B10829408) in long-term experimental studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address potential challenges related to toxicity and ensure the integrity of your research.
Troubleshooting Guides
This section offers structured advice for managing common adverse findings during long-term Selnoflast administration.
Issue 1: Elevated Liver Enzymes
Scenario: Routine monitoring of study animals or participants reveals a significant elevation in serum Alanine Aminotransferase (ALT) or Aspartate Aminotransferase (AST) levels compared to baseline or control groups.
| Potential Cause | Troubleshooting/Monitoring Action | Next Steps |
| Idiosyncratic Drug-Induced Liver Injury (DILI) | - Immediately repeat ALT/AST measurement to confirm the finding.- Fractionate bilirubin (B190676) (direct and indirect).- Measure alkaline phosphatase (ALP) and gamma-glutamyl transferase (GGT).- Perform a thorough clinical examination for signs of liver injury (e.g., jaundice, abdominal pain). | - If elevations are confirmed and significant (e.g., >3x Upper Limit of Normal [ULN]), consider dose reduction or temporary discontinuation of Selnoflast.- Increase monitoring frequency (e.g., daily or every other day).- If signs of severe liver injury are present, discontinue treatment and consider histopathological analysis of liver tissue in preclinical models. |
| Underlying Liver Condition | - Review animal/participant history for pre-existing liver conditions.- In preclinical studies, examine liver tissue from baseline animals for any underlying pathology. | - If an underlying condition is identified, evaluate if Selnoflast is exacerbating the condition.- Stratify data analysis based on the presence or absence of the pre-existing condition. |
| Concomitant Medication/Compound | - Review all administered compounds for known hepatotoxicity. | - If a potential interaction is identified, consider staggering administration or using an alternative compound if possible. |
Issue 2: Increased Serum Creatinine (B1669602)
Scenario: A consistent increase in serum creatinine is observed, suggesting potential renal toxicity.
| Potential Cause | Troubleshooting/Monitoring Action | Next Steps |
| Drug-Induced Nephrotoxicity | - Confirm elevated creatinine with a repeat measurement.- Measure Blood Urea Nitrogen (BUN).- Perform urinalysis to check for proteinuria, hematuria, or casts.- Calculate the estimated Glomerular Filtration Rate (eGFR). | - If nephrotoxicity is suspected, consider a dose reduction of Selnoflast.- Ensure adequate hydration of the study subjects.- In preclinical models, collect kidney tissue for histopathological examination at the end of the study. |
| Dehydration | - Assess the hydration status of the animals/participants. | - Provide fluid supplementation if dehydration is evident. |
| Concomitant Nephrotoxic Agents | - Review all administered substances for potential renal effects. | - Avoid co-administration with other known nephrotoxic agents. |
Issue 3: Hematological Abnormalities
Scenario: Complete Blood Count (CBC) analysis reveals significant changes in red blood cells, white blood cells, or platelets.
| Potential Cause | Troubleshooting/Monitoring Action | Next Steps |
| Drug-Induced Cytopenia | - Repeat CBC to confirm the abnormality.- Perform a differential count of white blood cells.- Examine peripheral blood smear for cell morphology. | - If a specific cytopenia (e.g., neutropenia, thrombocytopenia) is confirmed, consider a dose reduction or temporary cessation of Selnoflast.- Increase the frequency of CBC monitoring.- In preclinical studies, consider bone marrow analysis. |
| Inflammation-Related Changes | - Correlate hematological findings with inflammatory markers. | - Interpret hematological changes in the context of the disease model and the expected pharmacological effect of Selnoflast. |
Frequently Asked Questions (FAQs)
Q1: What is the known long-term safety profile of Selnoflast?
Based on available data from Phase I and Phase Ib clinical trials, Selnoflast has been generally well-tolerated, with most adverse events reported as mild.[1][2] However, these studies were of short duration. Long-term toxicology studies in preclinical models are crucial for identifying potential cumulative toxicities. As with any investigational drug, continuous and careful monitoring is essential in long-term studies.
Q2: Are there any specific organ systems that require closer monitoring during long-term Selnoflast administration?
Given the general safety profile of NLRP3 inhibitors and standard practices in drug development, close monitoring of the liver, kidneys, and hematological system is recommended. This is a precautionary measure, as some other anti-inflammatory agents have been associated with effects on these systems.
Q3: What are the recommended baseline measurements before initiating a long-term study with Selnoflast?
Before starting a long-term study, it is crucial to establish a comprehensive baseline for each subject. This should include:
-
Hepatic panel: ALT, AST, ALP, and total bilirubin.
-
Renal panel: Serum creatinine and BUN.
-
Hematology: A complete blood count (CBC) with differential.
-
Inflammatory markers: C-reactive protein (CRP) or other relevant cytokines.
Q4: How frequently should safety monitoring be performed during a long-term study?
The frequency of monitoring should be determined by the study duration and any emerging findings. A suggested schedule is:
-
Pre-dose: Comprehensive baseline.
-
First few weeks: More frequent monitoring (e.g., weekly) to detect any acute effects.
-
Long-term: Monthly or quarterly monitoring, depending on the stability of the measurements and the overall health of the subjects.
-
Increased frequency: If any adverse findings are noted, the frequency of monitoring for the specific parameter should be increased.
Q5: Have any drug-drug interactions been identified with Selnoflast?
Specific drug-drug interaction studies for Selnoflast are not extensively published. Researchers should exercise caution when co-administering Selnoflast with other compounds, particularly those with known hepatotoxic or nephrotoxic potential.
Experimental Protocols
Detailed methodologies for key safety monitoring assays are provided below.
Protocol 1: Alanine Aminotransferase (ALT) Activity Assay (Colorimetric)
This protocol outlines a standard enzymatic assay to determine ALT activity in serum or plasma.
Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The pyruvate generated is then used in a subsequent reaction to produce a colored product, which is measured spectrophotometrically. The amount of color produced is proportional to the ALT activity.
Materials:
-
ALT Assay Kit (containing assay buffer, enzyme mix, and substrate)
-
Microplate reader capable of measuring absorbance at ~570 nm
-
96-well clear flat-bottom plates
-
Serum or plasma samples
-
Pyruvate standard
Procedure:
-
Sample Preparation: Collect blood and process to obtain serum or plasma. Samples can be stored at -80°C if not assayed immediately.
-
Standard Curve Preparation: Prepare a pyruvate standard curve according to the kit manufacturer's instructions. This typically involves serial dilutions of a concentrated pyruvate standard.
-
Reaction Setup:
-
Add a specific volume of each standard and sample to separate wells of the 96-well plate.
-
Prepare a master mix of the ALT assay buffer, enzyme mix, and substrate as per the kit's protocol.
-
Add the master mix to all wells containing standards and samples.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Calculation: Calculate the ALT activity in the samples by comparing their absorbance to the standard curve.
Protocol 2: Serum Creatinine Measurement (Jaffe Rate Method)
This protocol describes the measurement of serum creatinine based on the Jaffe reaction.[3]
Principle: Creatinine reacts with picric acid in an alkaline solution to form a reddish-orange complex. The rate of color formation is proportional to the creatinine concentration and is measured kinetically.[3]
Materials:
-
Automated clinical chemistry analyzer or spectrophotometer
-
Creatinine assay reagents (picric acid, sodium hydroxide)
-
Serum samples
-
Creatinine calibrators
Procedure:
-
Sample Preparation: Collect blood and process to obtain serum.
-
Assay Performance:
-
The assay is typically performed on an automated analyzer that aspirates the sample and mixes it with the reagents in a reaction cuvette.
-
The analyzer monitors the change in absorbance over a specific time interval at a wavelength of ~510 nm.
-
-
Calibration: The analyzer is calibrated using standard solutions of known creatinine concentrations.
-
Calculation: The creatinine concentration in the sample is automatically calculated by the analyzer based on the rate of the reaction compared to the calibrators.
Protocol 3: Complete Blood Count (CBC) Analysis
This protocol provides a general overview of performing a CBC using an automated hematology analyzer.
Principle: Automated hematology analyzers use a combination of electrical impedance, flow cytometry, and light scattering to count and characterize blood cells.
Materials:
-
Automated hematology analyzer
-
Whole blood collected in EDTA-containing tubes
-
Calibrators and controls for the specific analyzer
Procedure:
-
Sample Collection: Collect whole blood in an EDTA tube and mix gently to prevent clotting.
-
Analysis:
-
Ensure the hematology analyzer is calibrated and has passed quality control checks.
-
Gently mix the blood sample by inversion.
-
Place the sample tube in the analyzer's sample rack or aspirate the sample as per the instrument's instructions.
-
The analyzer will automatically perform the cell counts and provide a report.
-
-
Parameters Measured: The CBC report will typically include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb)
-
Hematocrit (Hct)
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Red Cell Distribution Width (RDW)
-
White Blood Cell (WBC) count
-
Differential count of neutrophils, lymphocytes, monocytes, eosinophils, and basophils
-
Platelet count
-
Visualizations
Selnoflast Mechanism of Action: NLRP3 Inflammasome Inhibition
Caption: Selnoflast inhibits the assembly of the NLRP3 inflammasome.
Experimental Workflow: Monitoring for Potential Toxicity
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]
Technical Support Center: Selnoflast and Inflammasome Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Selnoflast (B10829408) in inflammasome assays. Given that specific reports on inconsistent results with Selnoflast are not widely documented, this guide addresses common issues encountered with NLRP3 inhibitors and inflammasome assays in general.
Frequently Asked Questions (FAQs)
Q1: What is Selnoflast and what is its mechanism of action?
Selnoflast (also known as RO7486967 or IZD334) is an orally active, potent, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3][4] Its mechanism of action involves preventing the oligomerization of NLRP3 and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2] This blockage of inflammasome assembly prevents the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][5]
Q2: What is the optimal concentration of Selnoflast to use in my experiments?
The optimal concentration of Selnoflast should be determined empirically through a dose-response experiment in your specific cell type and assay conditions. Preclinical studies have shown that Selnoflast inhibits IL-1β release with nanomolar potency in human monocyte-derived macrophages.[2] A broad concentration range (e.g., 10 nM to 10 µM) is recommended to establish an IC50 (half-maximal inhibitory concentration) in your system.
Q3: At what point in my experimental workflow should I add Selnoflast?
Typically, NLRP3 inhibitors like Selnoflast are added to the cell culture after the priming step (Signal 1, e.g., with LPS) but before the activation step (Signal 2, e.g., with nigericin (B1684572) or ATP).[6] A pre-incubation period of 30 to 60 minutes with Selnoflast is common to allow for cell permeability and target engagement before introducing the NLRP3 activator.[7]
Q4: I am not seeing any inhibition of inflammasome activation with Selnoflast. What could be the reason?
Several factors could contribute to a lack of inhibition. Please refer to the troubleshooting section below for a detailed guide on how to address this issue. Common reasons include suboptimal inhibitor concentration, issues with inhibitor solubility or stability, or problems with the experimental setup.[7]
Q5: Are there any known off-target effects of Selnoflast?
Selnoflast is described as a selective NLRP3 inhibitor with minimal activity reported on other inflammasomes like AIM2 and NLRC4.[2][8] However, as with any small molecule inhibitor, it is good practice to include appropriate controls to assess potential off-target effects or cytotoxicity in your specific experimental system.
Troubleshooting Guide: Inconsistent Results with Selnoflast
Inconsistent results in inflammasome assays can be frustrating. This guide provides a structured approach to troubleshooting common problems.
Problem 1: High Variability Between Replicates or Experiments
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before starting the experiment. Avoid over-confluency, as stressed cells can lead to spontaneous inflammasome activation.[7] |
| Inhibitor Preparation and Storage | Prepare fresh dilutions of Selnoflast from a DMSO stock for each experiment. Ensure the DMSO stock is stored correctly (typically at -20°C or -80°C) to avoid degradation. Visually inspect for any precipitation when diluting in media.[7] |
| Inconsistent Timing of Steps | Standardize all incubation times, especially the pre-incubation with Selnoflast and the stimulation with the NLRP3 activator. Use timers to ensure consistency across all plates and experiments.[6] |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of reagents, especially for small volumes of concentrated inhibitors or activators. |
Problem 2: No or Weak Inhibition by Selnoflast
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a wide range of Selnoflast concentrations (e.g., 10 nM to 50 µM) to determine the IC50 in your specific cell type and with your chosen activators.[7] |
| Inhibitor Solubility | Ensure Selnoflast is fully dissolved in DMSO before further dilution in aqueous culture media. The final DMSO concentration should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls.[7] |
| Timing of Inhibitor Addition | Optimize the pre-incubation time with Selnoflast. A typical range is 30-60 minutes, but this may need to be adjusted for your cell type.[7] |
| Over-stimulation with Activator | The concentration of the NLRP3 activator (e.g., nigericin, ATP) may be too high, overwhelming the inhibitory capacity of Selnoflast. Try reducing the activator concentration to a level that still provides a robust signal but may be more sensitive to inhibition.[7] |
| Incorrect Inflammasome Activation | Confirm that the observed inflammatory response is indeed NLRP3-dependent. Use NLRP3-deficient cells (if available) or compare with activators of other inflammasomes (e.g., poly(dA:dT) for AIM2, flagellin (B1172586) for NLRC4) to ensure the specificity of your assay.[9] |
Problem 3: High Background Signal or Spontaneous Inflammasome Activation
| Potential Cause | Troubleshooting Steps |
| LPS Contamination | In some cell types, particularly human monocytes, LPS alone can trigger IL-1β release through an alternative inflammasome pathway.[7] Use highly purified, TLR4-specific LPS and test different lots or sources. |
| Cell Stress | As mentioned above, unhealthy or over-confluent cells can release damage-associated molecular patterns (DAMPs) that activate the inflammasome.[7] Ensure proper cell culture techniques and appropriate cell seeding density. |
| Contaminated Reagents | Ensure all media, buffers, and reagents are sterile and free of endotoxin (B1171834) contamination. |
Problem 4: Inhibitor Cytotoxicity
| Potential Cause | Troubleshooting Steps |
| High Inhibitor Concentration | High concentrations of Selnoflast may induce cytotoxicity. Perform a cell viability assay (e.g., LDH release, MTT, or live/dead staining) in parallel with your inflammasome assay.[7] The viability assay should be conducted on cells treated with Selnoflast alone (without LPS or Signal 2 activators). |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is non-toxic and consistent across all experimental conditions.[7] |
Experimental Protocols
Here are detailed protocols for key inflammasome assays.
IL-1β Secretion Measurement by ELISA
This protocol describes the measurement of IL-1β in the supernatant of cultured macrophages.
Materials:
-
THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
Complete RPMI-1640 or DMEM medium
-
PMA (for THP-1 differentiation)
-
LPS (lipopolysaccharide)
-
Selnoflast
-
Nigericin or ATP
-
Human or mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Differentiation (for THP-1):
-
Priming (Signal 1):
-
Prime the cells with 1 µg/mL LPS for 3-4 hours at 37°C.[10]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Selnoflast in complete medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.[10]
-
Gently remove the LPS-containing medium and add the medium containing the desired concentrations of Selnoflast or vehicle control.
-
Incubate for 1 hour at 37°C.[10]
-
-
Activation (Signal 2):
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA:
-
Perform the IL-1β ELISA on the collected supernatants according to the manufacturer's instructions.[11]
-
ASC Speck Formation by Immunofluorescence
This protocol allows for the visualization and quantification of ASC speck formation, a hallmark of inflammasome activation.
Materials:
-
Differentiated THP-1 cells or BMDMs on glass coverslips or in imaging plates
-
LPS, Selnoflast, Nigericin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)
-
Primary anti-ASC antibody
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Perform cell seeding, priming, inhibitor treatment, and activation as described in the IL-1β ELISA protocol.
-
-
Fixation and Staining:
-
Carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.[10]
-
Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[10]
-
Wash the cells three times with PBS.
-
Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.[10]
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cells with ASC specks. An ASC speck is identified as a single, bright, distinct perinuclear aggregate of ASC staining.[10]
-
Caspase-1 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of caspase-1 in cell lysates or supernatants.
Materials:
-
Treated cells (as in other protocols)
-
Caspase-1 fluorometric assay kit (containing lysis buffer, reaction buffer, and a fluorogenic caspase-1 substrate like YVAD-AFC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Sample Preparation:
-
After treatment, lyse the cells according to the assay kit manufacturer's instructions. This typically involves a short incubation in a specific lysis buffer.
-
Alternatively, collect the cell culture supernatant.
-
-
Assay Reaction:
-
Add the cell lysate or supernatant to a 96-well black microplate.
-
Prepare the reaction mixture containing the reaction buffer and the caspase-1 substrate (e.g., YVAD-AFC).
-
Add the reaction mixture to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Compare the fluorescence intensity of treated samples to untreated controls to determine the fold increase in caspase-1 activity.
-
Visualizations
Caption: NLRP3 Inflammasome Activation Pathway and Point of Inhibition by Selnoflast.
Caption: General Experimental Workflow for Assessing Inflammasome Inhibition.
Caption: Troubleshooting Decision Tree for Inconsistent Selnoflast Results.
References
- 1. medkoo.com [medkoo.com]
- 2. Selnoflast: a selective NLRP3 inflammasome inhibitor advancing neuro-inflammation therapeutics - salute33 [salute33.it]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. academic.oup.com [academic.oup.com]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional Characterization of an Arylsulfonamide-Based Small-Molecule Inhibitor of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
how to improve the therapeutic window of Selnoflast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Selnoflast (B10829408), a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Selnoflast?
Selnoflast is an orally active, potent, selective, and reversible small molecule inhibitor of the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] Selnoflast works by specifically targeting the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex. This blockage of inflammasome assembly inhibits the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18.[2]
Q2: In which disease models has Selnoflast been investigated?
Selnoflast has been evaluated in clinical trials for several inflammatory and neurodegenerative conditions, including:
Q3: What is the rationale for using Selnoflast in neuroinflammatory diseases like Parkinson's?
The NLRP3 inflammasome is implicated in the neuroinflammation associated with neurodegenerative diseases.[2][3] In Parkinson's disease, it is hypothesized that pathological alpha-synuclein (B15492655) can activate the NLRP3 inflammasome in microglia, leading to chronic neuroinflammation and contributing to dopaminergic neuronal loss.[4] By inhibiting the NLRP3 inflammasome, Selnoflast may reduce this neuroinflammation and potentially slow the progression of the disease.[4]
Q4: What were the key findings from the Phase 1b study in ulcerative colitis?
In a Phase 1b study involving patients with moderate to severe active ulcerative colitis, Selnoflast was found to be safe and well-tolerated at a dose of 450 mg once daily for 7 days.[1][9] The drug achieved plasma and sigmoid colon tissue concentrations predicted to be sufficient for 90% inhibition of IL-1β (IC90).[1][9] While target engagement was confirmed by a reduction in IL-1β production in whole blood stimulated ex vivo with lipopolysaccharide (LPS), the study did not show significant differences in clinical or biomarker endpoints between the Selnoflast and placebo groups.[1][9][10]
Troubleshooting Guides
Issue: Lack of in vivo efficacy despite evidence of target engagement.
Possible Cause 1: Insufficient tissue penetration or target inhibition in the specific microenvironment.
-
Troubleshooting Steps:
-
Verify Drug Concentrations: Measure Selnoflast concentrations directly in the target tissue using techniques like liquid chromatography-mass spectrometry (LC-MS). The Phase 1b UC study showed sigmoid colon concentrations of 5-20 µg/g.[1][9]
-
Assess Target Engagement in Tissue: Whenever possible, measure downstream markers of NLRP3 inflammasome activation directly in tissue samples. This could include measuring levels of cleaved caspase-1 or IL-1β.
-
Consider Alternative Formulations: For preclinical models, explore different vehicle formulations to potentially enhance bioavailability and tissue distribution.
-
Possible Cause 2: Redundancy in inflammatory pathways.
-
Troubleshooting Steps:
-
Profile Cytokine and Chemokine Panels: In your disease model, analyze a broad range of inflammatory mediators to determine if other pathways (e.g., TNF-α, IL-6 signaling) are also activated and may be compensating for NLRP3 inhibition.
-
Explore Combination Therapies: In preclinical models, consider combining Selnoflast with inhibitors of other relevant inflammatory pathways to assess for synergistic effects.
-
Possible Cause 3: The patient or animal model population is not responsive to NLRP3 inhibition.
-
Troubleshooting Steps:
-
Stratify by Biomarkers: Analyze baseline samples for biomarkers indicative of high NLRP3 inflammasome activation. This could help identify a subpopulation more likely to respond to Selnoflast.
-
Genetic Screening: In preclinical models, investigate if genetic variations in the NLRP3 pathway influence the response to Selnoflast.
-
Data Presentation
Table 1: Summary of Pharmacokinetic and Pharmacodynamic Parameters of Selnoflast in a Phase 1b Ulcerative Colitis Study [1][9]
| Parameter | Value |
| Dose | 450 mg once daily |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour post-dose |
| Mean Trough Plasma Concentration (Day 1) | 2.55 µg/mL |
| Mean Trough Plasma Concentration (Day 5) | 2.66 µg/mL |
| Sigmoid Colon Tissue Concentration (Steady State) | 5-20 µg/g |
| Target Engagement (ex vivo IL-1β inhibition) | >95% inhibition from 30 mins to 10 hours post-dose |
Experimental Protocols
Protocol 1: Ex Vivo Whole Blood Stimulation Assay for Target Engagement
This protocol is based on the methodology used to assess Selnoflast's target engagement in clinical trials.[1][9]
-
Blood Collection: Collect whole blood samples from subjects at baseline and various time points after Selnoflast administration into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Stimulation: Aliquot whole blood into tubes and stimulate with a known NLRP3 inflammasome activator, such as lipopolysaccharide (LPS).
-
Incubation: Incubate the stimulated blood samples for a defined period (e.g., 24 hours) under appropriate cell culture conditions (e.g., 37°C, 5% CO2).
-
Supernatant Collection: Following incubation, centrifuge the samples to pellet the blood cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of secreted IL-1β in the supernatant using a sensitive immunoassay, such as a Single Molecule Array (Simoa) assay.
-
Data Analysis: Express the results as the percentage of inhibition of IL-1β release compared to the baseline (pre-dose) sample for each subject.
Visualizations
Caption: Mechanism of action of Selnoflast on the NLRP3 inflammasome pathway.
Caption: A general experimental workflow for evaluating Selnoflast in a research setting.
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selnoflast - Wikipedia [en.wikipedia.org]
- 3. scienceofparkinsons.com [scienceofparkinsons.com]
- 4. neurology.org [neurology.org]
- 5. forpatients.roche.com [forpatients.roche.com]
- 6. isrctn.com [isrctn.com]
- 7. nrru.org [nrru.org]
- 8. forpatients.roche.com [forpatients.roche.com]
- 9. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in Clinical Trials of NLRP3 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical advancement of NLRP3 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during clinical trials.
Section 1: Troubleshooting Guides & FAQs
This section is organized by common challenge areas in the clinical development of NLRP3 inhibitors.
Patient Selection and Stratification
Question: We are struggling to define a clear patient population for our Phase 2 trial. How can we enrich our trial for patients most likely to respond to an NLRP3 inhibitor?
Answer: Patient selection is a critical challenge due to the broad involvement of NLRP3 in numerous diseases. A multi-faceted approach is recommended:
-
Genetic Screening: For monogenic autoinflammatory conditions like Cryopyrin-Associated Periodic Syndromes (CAPS), genetic testing for gain-of-function mutations in the NLRP3 gene is essential for patient inclusion.[1][2] Several single nucleotide polymorphisms (SNPs) in the NLRP3 gene, such as rs35829419, have been associated with increased susceptibility to various inflammatory diseases and could be considered for broader indications.[3][4]
-
Biomarker-Based Stratification: Utilize baseline inflammatory biomarker levels to select patients with evidence of active inflammation. For instance, in trials for acute coronary syndrome, elevated baseline levels of NLRP3 inflammasome components have been used for risk stratification.[5][6]
-
Disease-Specific Criteria: In complex diseases like Alzheimer's or Parkinson's, patient selection is challenging due to disease heterogeneity.[7] Consider including patients at earlier stages of the disease where neuroinflammation is thought to be a more significant driver.[7]
Example Inclusion/Exclusion Criteria from a Phase 1 Trial (GDC-2394):
| Inclusion Criteria | Exclusion Criteria |
| Healthy adults (18-65 years) | History of significant illness |
| Good health determined by medical history, ECG, and lab tests | Pregnancy or lactation |
| Agreement to use effective contraception | Clinically significant abnormalities in laboratory tests |
This table is a simplified representation based on a trial in healthy volunteers.[8]
Biomarker Development and Validation
Question: We are using IL-1β and hsCRP as pharmacodynamic biomarkers, but the data shows high variability. What are the common pitfalls and how can we mitigate them?
Answer: While IL-1β, IL-18, and high-sensitivity C-reactive protein (hsCRP) are direct or downstream products of NLRP3 activation, their measurement in a clinical trial setting is fraught with challenges.[9][10][11][12]
-
Pre-analytical Variability: Cytokine levels can be influenced by sample collection, processing, and storage. It is crucial to have highly standardized protocols across all clinical sites.
-
Ex Vivo Stimulation Assays: To measure the capacity of NLRP3 to be activated, whole blood or peripheral blood mononuclear cells (PBMCs) are often stimulated ex vivo (e.g., with LPS and nigericin).[1][13] However, this introduces variability due to differences in cell handling, reagent lots, and incubation times.[13][14]
-
Lack of Specificity: IL-1β and hsCRP are general markers of inflammation and not exclusive to NLRP3 activation.[10][11] Consider measuring more specific, upstream markers like ASC specks in circulating monocytes via flow cytometry, which directly indicates inflammasome assembly.[1][13]
-
Low Basal Levels: In some chronic diseases, the systemic levels of IL-1β and IL-18 may be low or undetectable, making it difficult to show a reduction with treatment.[13]
Troubleshooting Biomarker Variability:
| Issue | Recommended Action |
| High inter-patient variability in baseline cytokine levels | Stratify patients based on a pre-defined biomarker threshold. |
| Inconsistent results from ex vivo stimulation assays | Implement a rigorously standardized protocol for cell isolation, stimulation, and analysis across all sites. Use a central laboratory for sample analysis. |
| Difficulty detecting a therapeutic effect on low-level cytokines | Measure upstream markers like ASC specks or activated caspase-1.[13] |
| Cytokine levels do not correlate with clinical outcomes | Consider that the chosen biomarker may not be on the causal pathway for the clinical endpoint in that specific disease. Explore other biomarkers. |
Safety and Toxicity
Question: Our NLRP3 inhibitor showed signs of hepatotoxicity in a Phase 1 trial. What is the current understanding of this adverse effect?
Answer: Drug-induced liver injury (DILI) is a significant concern that has led to the discontinuation of some NLRP3 inhibitor clinical trials.[15][16][17]
-
Potential Mechanisms: The exact mechanisms are still under investigation, but some hypotheses include:
-
Mitochondrial Dysfunction: Some drugs can induce mitochondrial damage and the production of reactive oxygen species (ROS) in hepatocytes, which can, in turn, activate the NLRP3 inflammasome within the liver, leading to inflammatory liver damage.[18][19]
-
Off-Target Effects: The chemical scaffolds of some inhibitors, such as certain sulfonylurea-based compounds, may have off-target effects that contribute to liver toxicity.[20]
-
Drug Metabolism: The metabolic products of the inhibitor in the liver could be hepatotoxic.
-
-
Monitoring: Close monitoring of liver function tests (ALT, AST, bilirubin) is crucial in all clinical trials of NLRP3 inhibitors.
Defining Clinical Endpoints
Question: We are designing a trial for a neurodegenerative disease. What are the challenges in selecting appropriate clinical endpoints?
Answer: Defining meaningful clinical endpoints is particularly challenging in chronic, slowly progressing diseases like Alzheimer's and Parkinson's.[21][22][23]
-
Slow Progression: The slow rate of decline in these diseases often requires long and large clinical trials to show a statistically significant effect on clinical outcomes.
-
Surrogate Endpoints: There is a growing interest in using biomarkers as surrogate endpoints that are "reasonably likely to predict clinical benefit".[24][25][26] For example, in Alzheimer's disease, a reduction in amyloid plaques on PET scans has been used as a surrogate endpoint.[24][26] However, the translation of changes in surrogate markers to actual clinical benefit is not always straightforward.[16][24]
-
Lack of Validated Targets: For many neurodegenerative diseases, the link between NLRP3 activation and clinical symptoms is not fully established, making it difficult to select endpoints that are directly related to the drug's mechanism of action.[21][23]
Section 2: Data on Selected NLRP3 Inhibitors in Clinical Development
| Compound Name | Developer | Selected Disease Indications | Development Phase | Key Challenges/Observations |
| GDC-2394 | Genentech | Coronary Artery Disease | Phase 1 (Halted) | Trial was stopped due to serious adverse events suggesting drug-induced hepatotoxicity.[8][15] |
| MCC950 (CP-456,773) | Multiple | Various inflammatory diseases | Phase 2 (Halted) | Clinical trials were stopped due to unexpected liver toxicity.[17] It remains a widely used preclinical tool.[20][27] |
| OLT1177 (Dapansutrile) | Olatec Therapeutics | Gout, Heart Failure, Osteoarthritis | Phase 2/3 | No major safety issues have been reported in some trials.[28] |
| RRx-001 | EpicentRx | Small Cell Lung Cancer, Oral Mucositis | Phase 3 | Being investigated for its ability to cross the blood-brain barrier for neurodegenerative diseases.[28] |
| NT-0796 / NT-0249 | NodThera | Inflammatory Diseases | Phase 1 | Demonstrated safety and tolerability in Phase 1, with evidence of anti-inflammatory effects (reduction of C-reactive protein).[28] |
Section 3: Experimental Protocols
Measurement of IL-1β and IL-18 Secretion
This protocol provides a general workflow for measuring cytokine release from patient samples, often following ex vivo stimulation.
-
Sample Collection: Collect whole blood in heparinized tubes.
-
Cell Isolation (Optional but recommended for consistency): Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Priming (Signal 1): Incubate cells (e.g., 1 million cells/mL) with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the NLRP3 inhibitor or vehicle control for 30-60 minutes.
-
Activation (Signal 2): Add an NLRP3 activator such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1-2 hours.[29]
-
Supernatant Collection: Centrifuge the cell suspension and collect the supernatant.
-
Quantification: Measure the concentration of mature IL-1β and IL-18 in the supernatant using a validated ELISA or a multiplex immunoassay platform.[1]
Flow Cytometry for ASC Speck Formation
This assay provides a direct measure of inflammasome assembly in individual cells.
-
Sample Collection and Stimulation: Follow steps 1-5 from the cytokine measurement protocol using whole blood or isolated PBMCs.
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., containing saponin).
-
Staining: Incubate the cells with a fluorescently labeled antibody against ASC. Include antibodies for cell surface markers (e.g., CD14 for monocytes) to identify the cell population of interest.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the monocyte (or other target cell) population and quantify the percentage of cells that are positive for ASC specks (characterized by a single, bright fluorescent aggregate).[13]
Section 4: Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies [frontiersin.org]
- 2. Frontiers | Genetic variations in NLRP3 and NLRP12 genes in adult-onset patients with autoinflammatory diseases: a comparative study [frontiersin.org]
- 3. geneticsmr.org [geneticsmr.org]
- 4. researchgate.net [researchgate.net]
- 5. NLRP3 Inflammasome May Be a Biomarker for Risk Stratification in Patients with Acute Coronary Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NLRP3 Inflammasome May Be a Biomarker for Risk Stratification in Patients with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological and therapeutic significance of targeting NLRP3 inflammasome in the brain and the current efforts to develop brain-penetrant inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologic and clinical roles of IL-18 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL–1β and IL–18: inflammatory markers or mediators of hypertension? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of interleukin-18 ( IL18 ) and high sensitive C - reactive protein ( CRP ) in type 2 diabetes ( T2D ) with or without obesity [ajnsa.journals.ekb.eg]
- 12. Serum IL-18 and hsCRP correlate with insulin resistance without effect of calcitriol treatment on type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Altered Ex Vivo NLRP3 Inflammasome Activation Is Associated with 28-Day Mortality in Septic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NLRP3 inflammasome: structure, mechanism, drug-induced organ toxicity, therapeutic strategies, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of the role of NLRP3 inflammasome activation in new-generation BCR-ABL1 tyrosine kinase inhibitors-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biomarkers of Neuroinflammation: Challenges and Potential Opportunities - Biomarkers of Neuroinflammation - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Challenges assessing clinical endpoints in early Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Neuroscience Clinical Trials: An Overview of Challenges and Potential Opportunities - Neuroscience Trials of the Future - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Utilization of fluid-based biomarkers as endpoints in disease-modifying clinical trials for Alzheimer’s disease: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. worldwide.com [worldwide.com]
- 26. A call for better reporting of trials using surrogate primary endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. INFLAMMASOME INHIBITORS - 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors [drug-dev.com]
- 29. benchchem.com [benchchem.com]
Technical Support Center: Refining Dosing Schedules for Selnoflast in Chronic Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosing schedules for the NLRP3 inflammasome inhibitor, Selnoflast (B10829408) (also known as RO7486967), in chronic experimental models. While specific preclinical data on Selnoflast in chronic animal models is limited in publicly available literature, this resource offers general principles, troubleshooting advice, and relevant data from other well-characterized NLRP3 inhibitors to inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Selnoflast?
A1: Selnoflast is an orally active, potent, and selective small molecule inhibitor of the NLRP3 (NOD-like receptor family pyrin domain-containing protein 3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated, triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4][5][6] Selnoflast specifically targets the NACHT domain of the NLRP3 protein, which prevents the assembly of the inflammasome complex. This action blocks the downstream activation of caspase-1 and the subsequent release of IL-1β and IL-18.[7]
Q2: What is a typical starting dose for an NLRP3 inhibitor in a chronic mouse model?
A2: A starting dose can be estimated by reviewing published data for other NLRP3 inhibitors in similar chronic models. For example, the well-characterized NLRP3 inhibitor MCC950 has been used at doses ranging from 10 to 50 mg/kg administered intraperitoneally (i.p.) or orally in various mouse models. It is recommended to perform a dose-ranging study to determine the optimal dose for your specific model and experimental conditions.
Q3: How can I assess target engagement and efficacy of Selnoflast in my animal model?
A3: Target engagement and efficacy can be evaluated by measuring the downstream biomarkers of NLRP3 inflammasome activation. Key pharmacodynamic (PD) markers include levels of IL-1β and IL-18 in plasma, cerebrospinal fluid (in neuroinflammation models), or tissue homogenates. A significant reduction in these cytokines following Selnoflast administration would indicate successful target engagement. In a clinical study, ex vivo stimulation of whole blood with lipopolysaccharide (LPS) showed a reduction in IL-1β production in patients treated with Selnoflast.[1]
Q4: What are the potential signs of toxicity I should monitor for in my in vivo studies?
A4: During your in vivo studies, it is crucial to monitor for signs of toxicity. These can include changes in body weight, food and water consumption, alterations in behavior (e.g., lethargy, ruffled fur), and any signs of distress. In a clinical trial for another NLRP3 inhibitor, MCC950, development was halted due to evidence of liver injury, so monitoring liver function through blood chemistry may also be warranted.[8]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Lack of Efficacy | 1. Inadequate Dose: The administered dose may be too low to achieve therapeutic concentrations at the target site. 2. Poor Bioavailability: The compound may have low oral bioavailability in the specific animal model. 3. Timing of Administration: The dosing schedule may not align with the peak of the inflammatory response in your model. | 1. Conduct a dose-escalation study to evaluate higher doses, while closely monitoring for toxicity. 2. Consider a different route of administration (e.g., intraperitoneal, subcutaneous) to bypass first-pass metabolism. If oral administration is necessary, formulation optimization may be required. 3. Perform a time-course study to characterize the inflammatory profile of your model and adjust the dosing schedule accordingly. |
| High Variability in Results | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of Selnoflast. 2. Biological Variability: Inherent biological differences between individual animals. 3. Animal Stress: Stress can influence the inflammatory response and lead to variable results. | 1. Ensure precise and consistent dosing techniques. Normalize the dose to the body weight of each animal. 2. Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched. 3. Acclimate animals properly to the housing and experimental conditions. Handle animals consistently and minimize stressors. |
| Unexpected Toxicity | 1. Off-Target Effects: The compound may be interacting with unintended targets at the administered dose. 2. Vehicle Toxicity: The vehicle used to dissolve or suspend Selnoflast may be causing toxicity. 3. Metabolite Toxicity: A metabolite of Selnoflast could be responsible for the observed toxicity. | 1. Reduce the dose to determine if the toxicity is dose-dependent. 2. Always include a vehicle-only control group to assess the effects of the vehicle. 3. While difficult to assess directly without metabolite standards, consider that this could be a contributing factor if other causes are ruled out. |
Data Presentation: Dosing of NLRP3 Inhibitors in Preclinical Chronic Models
The following table summarizes dosing information for various NLRP3 inhibitors from published preclinical studies. This data can be used as a reference for designing initial dose-finding experiments for Selnoflast.
| Inhibitor | Animal Model | Disease Model | Dose | Route of Administration | Key Findings |
| MCC950 | Mouse | Experimental Autoimmune Encephalomyelitis (EAE) | 10 mg/kg, daily | i.p. | Reduced disease severity and inflammation. |
| MCC950 | Mouse | Parkinson's Disease (MPTP model) | 10 mg/kg, daily | i.p. | Protected against dopaminergic neuron loss.[9] |
| NT-0249 | Mouse | Cryopyrin-Associated Periodic Syndrome (CAPS) | Not Specified | Oral | Dose-dependently reduced multiple inflammatory biomarkers. |
| INF39 | Rat | DNBS-induced Colitis | 25 mg/kg, daily | Oral | Attenuated body weight loss and colonic shortening. |
| ZYIL1 | Mouse | Parkinson's Disease (6-OHDA model) | 60 mg/kg | Not Specified | Improved motor performance. |
Note: This table is not exhaustive and is intended to provide examples. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
Protocol 1: Induction and Assessment in a DSS-Induced Colitis Model
This protocol describes a common method for inducing chronic intestinal inflammation and assessing the efficacy of an NLRP3 inhibitor.
1. Animal Model:
-
C57BL/6 mice, 8-12 weeks old.
2. Induction of Colitis:
-
Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days, followed by a period of regular water. This cycle can be repeated to induce a chronic relapsing model.
3. Selnoflast Administration:
-
Based on a pilot dose-finding study, administer Selnoflast or vehicle control daily via oral gavage, starting concurrently with the first DSS cycle.
4. Efficacy Assessment:
-
Daily Monitoring: Record body weight, stool consistency, and presence of blood to calculate a Disease Activity Index (DAI).
-
At Study Termination:
-
Measure colon length (shortening is a sign of inflammation).
-
Collect colon tissue for histological analysis (e.g., H&E staining) to score inflammation and tissue damage.
-
Homogenize a section of the colon to measure IL-1β and IL-18 levels by ELISA or multiplex assay.
-
Protocol 2: Pharmacodynamic Assessment in an LPS-Induced Systemic Inflammation Model
This protocol is for evaluating the in vivo target engagement of Selnoflast.
1. Animal Model:
-
C57BL/6 mice, 8-12 weeks old.
2. Selnoflast Administration:
-
Administer a single dose of Selnoflast or vehicle control via the desired route (e.g., oral gavage, i.p.).
3. LPS Challenge:
-
At a predetermined time point after Selnoflast administration (e.g., 1-2 hours, based on expected Tmax), inject mice intraperitoneally with Lipopolysaccharide (LPS) (e.g., 1 mg/kg).
4. Sample Collection and Analysis:
-
Collect blood via cardiac puncture at a time of expected peak cytokine response (e.g., 2-4 hours post-LPS).
-
Separate plasma and measure the concentration of IL-1β and IL-18 using ELISA kits.
-
A significant reduction in cytokine levels in the Selnoflast-treated group compared to the vehicle group indicates in vivo target engagement.
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome activation pathway and the inhibitory action of Selnoflast.
Experimental Workflow for Dosing Schedule Refinement
Caption: Logical workflow for refining Selnoflast dosing schedules in chronic animal models.
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Selnoflast - Wikipedia [en.wikipedia.org]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. scienceofparkinsons.com [scienceofparkinsons.com]
Validation & Comparative
A Comparative Guide to NLRP3 Inflammasome Inhibitors in Parkinson's Disease Models: Selnoflast vs. MCC950
For Researchers, Scientists, and Drug Development Professionals
The role of neuroinflammation in the pathogenesis of Parkinson's disease (PD) is a rapidly evolving area of research, with the NLRP3 (NOD-, LRR- and pyrin domain-containing 3) inflammasome emerging as a key therapeutic target. This multiprotein complex, a central component of the innate immune system, can be activated by pathological alpha-synuclein (B15492655), leading to the release of pro-inflammatory cytokines and contributing to the progressive loss of dopaminergic neurons. This guide provides a comparative analysis of two prominent small molecule NLRP3 inhibitors, Selnoflast and MCC950, based on available experimental data in the context of Parkinson's disease models.
At a Glance: Key Compound Characteristics
| Feature | Selnoflast (RO7486967/RG-6418/IZD334) | MCC950 |
| Developer | Hoffmann-La Roche | Originally developed by Pfizer, now widely used as a research tool |
| Mechanism of Action | Selective and reversible inhibitor of the NLRP3 inflammasome.[1] | Potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[2] |
| Development Stage in PD | Phase 1b clinical trial completed.[3][4] | Preclinical; extensively studied in various animal models of PD.[2][5] |
| Administration Route | Oral.[1] | Oral and intraperitoneal in preclinical studies.[2] |
Mechanism of Action: Targeting the Core of Neuroinflammation
Both Selnoflast and MCC950 exert their therapeutic effects by directly inhibiting the NLRP3 inflammasome, albeit through potentially different binding interactions that are not fully elucidated in publicly available literature. The canonical NLRP3 inflammasome activation pathway is a two-step process: a priming signal (e.g., from microbial components or endogenous cytokines) that upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β), and an activation signal (e.g., ATP, amyloid-beta, or fibrillar alpha-synuclein) that triggers the assembly of the inflammasome complex.
Upon activation, the NLRP3 sensor protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain), which in turn recruits pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently released from the cell, propagating the inflammatory cascade.
Selnoflast is described as binding to NLRP3 to inhibit the formation of the inflammasome complex.[6] MCC950 has been shown to directly interact with the NACHT domain of NLRP3, blocking its ATPase activity and locking it in an inactive conformation, thus preventing its oligomerization.[7]
Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition for Selnoflast and MCC950.
Preclinical Efficacy in Parkinson's Disease Models
MCC950 has been extensively evaluated in a range of preclinical PD models, demonstrating significant neuroprotective effects. In contrast, publicly available quantitative preclinical data for Selnoflast in PD models is limited, with the focus of published information being on its clinical development.
MCC950: A Snapshot of Preclinical Evidence
| Parkinson's Model | Key Findings | Reference |
| Alpha-synuclein Pre-formed Fibril (PFF) Model | Mitigated motor deficits, reduced nigrostriatal dopaminergic degeneration, and decreased accumulation of α-synuclein aggregates.[2] | Gordon et al., Sci Transl Med, 2018 |
| MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model | Improved behavioral dysfunctions, reduced dopaminergic neuronal degeneration, and inhibited the activation of glial cells and the NLRP3 inflammasome. | Wang et al., J Neuroimmunol, 2021 |
| 6-OHDA (6-hydroxydopamine) Model | Improved motor features and reduced the level of dopamine (B1211576) cell loss.[2] | Gordon et al., Sci Transl Med, 2018 |
| MitoPark (Genetic Model) | Ameliorated motor deficits and protected against dopaminergic neuron loss.[2] | Gordon et al., Sci Transl Med, 2018 |
Quantitative Highlights for MCC950:
-
In vitro potency: MCC950 blocked ATP- and nigericin-dependent NLRP3 activation in primary microglia with an IC50 of 7.7 nM.[5]
-
Neuroinflammation reduction: In a human α-synuclein mouse model, MCC950 treatment (20 mg/kg, i.p.) resulted in a 39.0% reduction in NLRP3-positive cells in the substantia nigra.[1]
-
Microglia modulation: The same study showed a 29.8% reduction in the absolute number and a ~12.8% reduction in the cell size of CD11b+ microglia in the substantia nigra of MCC950-treated mice.[1]
Selnoflast: Focus on Clinical Translation
Clinical Development in Parkinson's Disease
Selnoflast has progressed to clinical evaluation in individuals with early-stage Parkinson's disease.
Selnoflast Phase Ib Study (NCT05924243)
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[8]
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Selnoflast in participants with early idiopathic Parkinson's disease.[8]
-
Key Outcomes: The study aimed to assess target engagement in the brain using PET imaging.[6] A lay summary of the results indicated that Selnoflast reached the NLRP3 protein in the brain of people with early PD, as evidenced by changes in brain scan markers.[3] The treatment was also found to be well-tolerated with no new safety concerns identified.[3]
Experimental Protocols: A Methodological Overview
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below is a generalized workflow for evaluating NLRP3 inhibitors in a preclinical Parkinson's disease model, based on published studies with MCC950.
Caption: A generalized experimental workflow for assessing the efficacy of NLRP3 inhibitors in preclinical models of Parkinson's disease.
Key Methodological Considerations:
-
Animal Models: The choice of animal model is critical and should align with the specific pathogenic mechanisms being investigated (e.g., alpha-synuclein pathology, mitochondrial dysfunction, or neurotoxin-induced damage).[2]
-
Drug Administration: Route, dose, and frequency of administration should be carefully determined based on pharmacokinetic and pharmacodynamic studies to ensure adequate brain penetration and target engagement.
-
Behavioral Analyses: A battery of motor and non-motor behavioral tests should be employed to comprehensively assess functional outcomes.
-
Histological and Biochemical Endpoints: Stereological quantification of dopaminergic neurons in the substantia nigra and measurement of inflammatory markers (e.g., IL-1β, activated caspase-1, microglial activation markers) in relevant brain regions are essential for evaluating neuroprotection and target engagement.
Conclusion and Future Directions
Both Selnoflast and MCC950 are potent and selective inhibitors of the NLRP3 inflammasome, a promising therapeutic target for modifying the course of Parkinson's disease. MCC950 has a robust body of preclinical evidence demonstrating its neuroprotective effects in various PD models. Selnoflast, building on this preclinical rationale, has progressed to clinical trials, with initial results indicating good safety and brain target engagement in early-stage PD patients.
A direct comparison of the preclinical efficacy of Selnoflast and MCC950 is hampered by the limited publicly available data for Selnoflast in this domain. Future publications of preclinical data for Selnoflast and the full results of its clinical trials will be crucial for a more comprehensive understanding of its therapeutic potential relative to other NLRP3 inhibitors. The ongoing research and development in this area hold significant promise for the development of novel disease-modifying therapies for Parkinson's disease.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Role of NLRP3 Inflammasome in Parkinson’s Disease and Therapeutic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forpatients.roche.com [forpatients.roche.com]
- 4. ISRCTN [isrctn.com]
- 5. scienceofparkinsons.com [scienceofparkinsons.com]
- 6. youtube.com [youtube.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. forpatients.roche.com [forpatients.roche.com]
A Comparative Guide to NLRP3 Inflammasome Inhibitors: Selnoflast in Focus
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a host of chronic diseases. Its activation leads to the release of potent pro-inflammatory cytokines, IL-1β and IL-18, making it a prime therapeutic target. This guide provides an objective comparison of Selnoflast (B10829408), a clinical-stage NLRP3 inhibitor, with other notable inhibitors in development, supported by available experimental data.
Introduction to Selnoflast and the NLRP3 Pathway
Selnoflast (formerly RO7486967) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1][2] Its mechanism of action involves preventing the oligomerization of the NLRP3 protein and the subsequent recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This blockade effectively halts the activation of caspase-1 and the maturation and release of IL-1β and IL-18. Selnoflast has been evaluated in clinical trials for inflammatory conditions, including ulcerative colitis and Parkinson's disease.[3]
The activation of the NLRP3 inflammasome is a two-step process. The "priming" step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1β expression, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). The "activation" step (Signal 2) is triggered by a variety of stimuli, including ATP, crystalline structures, and pore-forming toxins, leading to the assembly of the inflammasome complex.
Quantitative Comparison of NLRP3 Inhibitors
The following table summarizes key in vitro potency data for Selnoflast and other well-characterized NLRP3 inhibitors. The half-maximal inhibitory concentration (IC50) for IL-1β release is a primary metric for comparing the potency of these compounds.
| Inhibitor | Target | Cell Type | IC50 (IL-1β Release) | Mechanism of Action | Clinical Stage (Highest) |
| Selnoflast | NLRP3 | Porcine PBMCs | 0.35 µM[1] | Prevents NLRP3 oligomerization and ASC recruitment. | Phase 1b[3] |
| MCC950 | NLRP3 | Mouse BMDMs, Human MDMs | 7.5-8.1 nM | Directly binds to the NLRP3 NACHT domain, inhibiting its ATPase activity. | Phase 2 (Halted due to safety concerns)[4][5] |
| DFV890 | NLRP3 | Human Myeloid Cells | 1.0-2.9 nM (in vitro)[6][7] | Blocks NLRP3 activation.[6] | Phase 2[8][9] |
| RRx-001 | NLRP3 | Not Specified | 116.9 nM | Covalently binds to cysteine 409 of NLRP3, blocking the NLRP3-NEK7 interaction. | Phase 3 (for cancer indications)[10] |
Comparative Clinical Trial Overview
While direct head-to-head clinical trials are limited, the following table provides a summary of the publicly available clinical trial outcomes for Selnoflast and its comparators, focusing on safety and efficacy.
| Inhibitor | Indication(s) Studied | Key Findings |
| Selnoflast | Ulcerative Colitis, Parkinson's Disease | Ulcerative Colitis (Phase 1b): Well-tolerated with robust target engagement (>90% IL-1β inhibition in ex vivo stimulated whole blood). However, no significant therapeutic benefit was observed based on biomarker analysis.[2][11] |
| MCC950 | Various Inflammatory Diseases | Preclinical: Potent and selective inhibitor with efficacy in numerous animal models.[12] Clinical: Development was halted in Phase 2 due to concerns about liver toxicity.[13] |
| DFV890 | COVID-19 Pneumonia, Familial Cold Autoinflammatory Syndrome (FCAS), Myeloid Diseases | Healthy Volunteers (Phase 1): Generally well-tolerated with no deaths or serious adverse events reported.[6] COVID-19 Pneumonia (Phase 2): Did not significantly improve clinical outcomes compared to standard of care but showed no new safety concerns.[8] FCAS (Phase 2): Open-label study to assess safety and efficacy.[9] |
| RRx-001 | Various Cancers, Severe Oral Mucositis | Cancer (Phase 1-3): Generally well-tolerated with minimal toxicity, even in combination with chemotherapy and radiation.[10][14][15] Severe Oral Mucositis (Phase 2): Safely attenuated the course and severity of SOM without impeding tumor response.[16] |
Detailed Experimental Methodologies
Standardized protocols are essential for the accurate evaluation and comparison of NLRP3 inhibitors. Below are detailed methodologies for key in vitro assays.
IL-1β Release Assay (ELISA)
This assay is the primary method for quantifying the potency of NLRP3 inhibitors by measuring their effect on the secretion of mature IL-1β from immune cells.
Protocol:
-
Cell Culture: Culture human monocytic THP-1 cells or peripheral blood mononuclear cells (PBMCs) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For THP-1 cells, differentiate into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.
-
Priming (Signal 1): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test inhibitor (e.g., Selnoflast) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (B1684572) (e.g., 10 µM) for 30-60 minutes.
-
Supernatant Collection: Centrifuge the cell plates and collect the supernatant.
-
Quantification: Measure the concentration of secreted IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-1β concentration against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
ASC Speck Formation Assay
This imaging-based assay visualizes the assembly of the ASC adaptor protein into a large, perinuclear "speck," which is a hallmark of inflammasome activation.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells (e.g., immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells) as described in the IL-1β release assay (steps 1-4).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against ASC. Follow this with a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Image Acquisition: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Count the number of cells containing a distinct, bright ASC speck and express this as a percentage of the total number of cells (determined by DAPI staining). A reduction in the percentage of ASC speck-positive cells in the presence of an inhibitor indicates its efficacy in preventing inflammasome assembly.
Caspase-1 Activation Assay
This assay measures the enzymatic activity of caspase-1, the protease responsible for cleaving pro-IL-1β and pro-IL-18.
Protocol:
-
Cell Lysis: Following priming, inhibitor treatment, and activation (as in the IL-1β release assay), lyse the cells in a buffer that preserves enzyme activity.
-
Fluorometric Substrate: Add a fluorogenic caspase-1 substrate, such as YVAD-AFC, to the cell lysates.
-
Fluorescence Measurement: Incubate the reaction and measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). Cleavage of the substrate by active caspase-1 releases the fluorophore, leading to an increase in fluorescence.
-
Data Analysis: Compare the fluorescence signal from inhibitor-treated samples to that of untreated controls to determine the extent of caspase-1 inhibition.
Conclusion
Selnoflast is a promising oral NLRP3 inhibitor with demonstrated target engagement in clinical trials. While its potency in preclinical models appears to be in the sub-micromolar to low micromolar range, direct comparisons with highly potent nanomolar inhibitors like MCC950 and DFV890 are challenging without standardized head-to-head studies. The clinical development of Selnoflast is ongoing, with a focus on neuro-inflammatory conditions. The broader landscape of NLRP3 inhibitors is rapidly evolving, with several candidates in various stages of clinical investigation. The choice of an appropriate inhibitor for research or therapeutic development will depend on a careful consideration of potency, selectivity, safety profile, and the specific disease context. The experimental protocols provided in this guide offer a framework for the rigorous evaluation of existing and emerging NLRP3 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Trial Highlights: Anti-Inflammatory and Immunomodulatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. A Probe for NLRP3 Inflammasome Inhibitor MCC950 Identifies Carbonic Anhydrase 2 as a Novel Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First‐in‐human safety, tolerability, and pharmacokinetic results of DFV890, an oral low‐molecular‐weight NLRP3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. novctrd.com [novctrd.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A Review of RRx-001: A Late-Stage Multi-Indication Inhibitor of NLRP3 Activation and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective NLRP3 Inflammasome Inhibitor MCC950 Suppresses Inflammation and Facilitates Healing in Vascular Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Subset analysis of safety and efficacy in asian patients treated with RRx-001 across three clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Subset analysis of safety and efficacy in asian patients treated with RRx-001 across three clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
Comparative Analysis of Selnoflast and Other Immunomodulators: A Guide for Researchers
A detailed examination of the NLRP3 inhibitor Selnoflast (B10829408) in comparison to the preclinical tool compound MCC950 and the approved IL-1 receptor antagonist Anakinra, providing researchers with key data for informed drug development decisions.
In the landscape of immunomodulatory therapeutics, targeting the innate immune system offers a promising avenue for the treatment of a wide range of inflammatory diseases. This guide provides a comparative analysis of Selnoflast, a clinical-stage selective NLRP3 inflammasome inhibitor, with MCC950, a widely used preclinical NLRP3 inhibitor, and Anakinra, an established IL-1 receptor antagonist. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in their evaluation of these distinct immunomodulatory strategies.
Mechanism of Action: Targeting the Inflammasome Cascade at Different Nodal Points
Selnoflast and MCC950 both target a critical upstream component of the inflammatory cascade, the NLRP3 inflammasome. This multiprotein complex, when activated by a variety of stimuli, triggers the maturation and release of potent pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. Selnoflast, an orally active and reversible small molecule, selectively binds to the NACHT domain of the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the inflammasome complex[2]. This targeted inhibition blocks the activation of caspase-1 and the downstream release of IL-1β and IL-18. MCC950, another small molecule inhibitor, also directly targets the NLRP3 protein to inhibit its activation[3].
In contrast, Anakinra acts further downstream in the inflammatory pathway. It is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra) that competitively inhibits the binding of both IL-1α and IL-1β to the IL-1 type I receptor (IL-1RI)[4]. By blocking this receptor, Anakinra prevents the signaling cascade initiated by IL-1, thereby mitigating its pro-inflammatory effects[4].
The differing mechanisms of these immunomodulators are visualized in the signaling pathway diagram below.
Potency and Pharmacokinetics: A Quantitative Comparison
The potency and pharmacokinetic profiles of Selnoflast, MCC950, and Anakinra are critical determinants of their therapeutic potential and research applicability. The following tables summarize key quantitative data from various studies.
| Compound | Assay System | IC50 (IL-1β Inhibition) | Reference |
| Selnoflast | Human monocyte-derived macrophages | Low nanomolar range | [2] |
| MCC950 | LPS-primed human monocyte-derived macrophages stimulated with ATP | 1238 nM (major metabolite 2a was 170-fold less active) | [5] |
| MCC950 | LPS-primed mouse neonatal microglia stimulated with ATP | 60 nM | [6] |
| MCC950 | THP-1 cells stimulated with nigericin | 26 nM | [7] |
| MCC950 | THP-1 cells stimulated with MSU | 24 nM | [7] |
| Table 1: In Vitro Potency of NLRP3 Inhibitors |
| Compound | Species | Dose & Route | Tmax | Cmax | Half-life (t1/2) | Bioavailability | Reference |
| Selnoflast | Human (Ulcerative Colitis patients) | 450 mg, oral, once daily | 1 hour | - | - | - | [8] |
| Mean Ctrough (Day 1): 2.55 µg/mL | [8] | ||||||
| Mean Ctrough (Day 5): 2.66 µg/mL | [8] | ||||||
| MCC950 | Mouse | 20 mg/kg, oral | - | 25,333 ng/mL | - | - | |
| Anakinra | Human (Healthy volunteers) | 70 mg, subcutaneous | 3-7 hours | - | 4-6 hours | 95% | [4][9] |
| Table 2: Pharmacokinetic Parameters |
Clinical and Preclinical Efficacy: Evidence from In Vivo Studies
The therapeutic efficacy of these immunomodulators has been evaluated in various clinical and preclinical settings.
Selnoflast: In a Phase 1b study of patients with moderate to severe active ulcerative colitis, Selnoflast administered at 450 mg once daily for 7 days was well-tolerated and achieved plasma and tissue concentrations predicted to inhibit the NLRP3 inflammasome[8][10]. While a reduction in IL-1β production was observed in ex vivo stimulated whole blood, there were no significant differences in histological or stool biomarkers of inflammation compared to placebo[1][8]. Selnoflast is also being investigated in clinical trials for Parkinson's disease, asthma, and coronary artery disease[11][12].
MCC950: MCC950 has demonstrated efficacy in numerous preclinical models of inflammatory diseases. In a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis, treatment with MCC950 ameliorated neuronal damage, demyelination, and oligodendrocyte loss in the brain[13][14]. It has also shown protective effects in mouse models of traumatic brain injury, spinal cord injury, and lipopolysaccharide-induced systemic inflammation[15][16][17].
Anakinra: Anakinra is approved for the treatment of several inflammatory conditions, including rheumatoid arthritis (RA). In clinical trials for RA, Anakinra has demonstrated modest but significant efficacy in improving signs and symptoms of the disease.
| Outcome Measure (ACR Score) | Anakinra + Methotrexate (B535133) (%) | Placebo + Methotrexate (%) | p-value | Reference |
| ACR20 | 38 | 22 | <0.001 | [18][19] |
| ACR50 | 17 | 8 | <0.01 | [18] |
| ACR70 | 6 | 2 | <0.05 | [18] |
| Table 3: Clinical Efficacy of Anakinra in Rheumatoid Arthritis (24 weeks) |
Anakinra has also been evaluated for the treatment of acute gout flares. In a randomized, double-blind, active-comparator trial, Anakinra was found to be non-inferior to treatment as usual (colchicine, naproxen, or prednisone) in reducing pain[20]. Another phase 2 study in acute gouty arthritis showed that Anakinra provided a clinically meaningful reduction in pain intensity, comparable to triamcinolone[21][22][23].
Experimental Protocols: Methodologies for Key Experiments
To facilitate the replication and extension of the findings cited in this guide, detailed methodologies for key experiments are provided below.
In Vitro IL-1β Inhibition Assay (for MCC950)
This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) and the assessment of IL-1β inhibition by MCC950.
-
Cell Culture: Bone marrow cells are harvested from C57BL/6 mice and differentiated into macrophages over 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
Assay Procedure:
-
Differentiated BMDMs are seeded in 96-well plates.
-
Cells are primed with 500 ng/mL of lipopolysaccharide (LPS) for 3-4 hours.
-
Cells are pre-treated with various concentrations of MCC950 or vehicle (DMSO) for 30-60 minutes.
-
NLRP3 inflammasome is activated by adding 5 mM ATP for 30-60 minutes.
-
Supernatants are collected, and IL-1β levels are quantified by ELISA.
-
-
Data Analysis: IC50 values are calculated from the dose-response curve of IL-1β inhibition.
Experimental Autoimmune Encephalomyelitis (EAE) Model (for MCC950)
This protocol outlines the induction of EAE in C57BL/6 mice to evaluate the in vivo efficacy of NLRP3 inhibitors.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Induction of EAE:
-
On day 0, mice are immunized subcutaneously with an emulsion of 200 µg of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
On day 0 and day 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
-
Treatment: MCC950 (e.g., 10 mg/kg) or vehicle is administered daily by intraperitoneal injection, starting from the day of immunization or at the onset of clinical signs.
-
Assessment: Mice are scored daily for clinical signs of EAE on a scale of 0 to 5. Histological analysis of the spinal cord is performed at the end of the study to assess inflammation and demyelination.
Clinical Trial Design for Acute Gout (for Anakinra)
This describes the design of a randomized, double-blind, active-comparator, non-inferiority trial to evaluate the efficacy of Anakinra in acute gout flares.
-
Participants: Patients with a crystal-proven acute gout flare.
-
Intervention: Patients are randomized to receive either:
-
Anakinra (e.g., 100 mg daily for 5 days via subcutaneous injection).
-
Treatment as usual (e.g., colchicine, naproxen, or prednisone).
-
-
Primary Endpoint: Change in pain intensity from baseline, measured on a visual analog scale (VAS) or a Likert scale, averaged over a defined period (e.g., days 2-4).
-
Secondary Endpoints: Safety assessments, patient's and physician's global assessment of response, and time to pain resolution.
Conclusion
Selnoflast and MCC950 represent a targeted approach to immunomodulation by directly inhibiting the NLRP3 inflammasome, a key upstream mediator of inflammation. While MCC950 has proven to be a valuable research tool in preclinical studies, Selnoflast is currently being evaluated in clinical trials for a variety of inflammatory and neurodegenerative diseases. Anakinra, acting further downstream by blocking the IL-1 receptor, is an established therapeutic with proven efficacy in several inflammatory conditions. The choice of immunomodulator for research or therapeutic development will depend on the specific disease context, the desired point of intervention in the inflammatory cascade, and the available clinical and preclinical data. This guide provides a foundational dataset to aid in these critical decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a characterised tool kit for the interrogation of NLRP3 inflammasome-dependent responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isrctn.com [isrctn.com]
- 12. ISRCTN [isrctn.com]
- 13. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting the NLRP3 Inflammasome with MCC950 Alleviates Neurological Impairment in the Brain of EAE Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Frontiers | MCC950, a Selective Inhibitor of NLRP3 Inflammasome, Reduces the Inflammatory Response and Improves Neurological Outcomes in Mice Model of Spinal Cord Injury [frontiersin.org]
- 18. A multicentre, double blind, randomised, placebo controlled trial of anakinra (Kineret), a recombinant interleukin 1 receptor antagonist, in patients with rheumatoid arthritis treated with background methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anakinra for rheumatoid arthritis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anakinra for the treatment of acute gout flares: a randomized, double-blind, placebo-controlled, active-comparator, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 22. A Randomized, Phase II Study Evaluating the Efficacy and Safety of Anakinra in the Treatment of Gout Flares - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Randomized, Phase 2 Study Evaluating the Efficacy and Safety of Anakinra in Difficult-To-Treat Acute Gouty Arthritis: The anaGO Study - ACR Meeting Abstracts [acrabstracts.org]
A Comparative Analysis of Selnoflast and Existing Therapies for Colitis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Selnoflast (B10829408), an investigational NLRP3 inflammasome inhibitor, and established treatments for colitis, primarily focusing on ulcerative colitis (UC). The aim is to objectively present the available data to inform research and development decisions. Given that Selnoflast has undergone limited clinical testing in colitis, this comparison is based on early-phase trial data for Selnoflast and more extensive clinical data for approved therapies.
Introduction to Selnoflast
Selnoflast (RO7486967) is an orally administered, potent, and selective small molecule inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, upon activation, drives the release of pro-inflammatory cytokines IL-1β and IL-18, which are implicated in the pathogenesis of inflammatory bowel disease (IBD), including ulcerative colitis.[1][2][3][4] By inhibiting the NLRP3 inflammasome, Selnoflast aims to reduce the inflammatory cascade central to colitis.
Current Landscape of Colitis Treatment
The current treatment paradigm for colitis is multifaceted and depends on disease severity and extent.[5][6] First-line treatments for mild to moderate disease often involve aminosalicylates (5-ASAs).[7][8][9] For moderate to severe cases, treatment escalates to corticosteroids for acute flares, followed by immunomodulators, and a growing armamentarium of biologic therapies and targeted synthetic small molecules.[7][8][10] These advanced therapies include TNF-α inhibitors, integrin receptor antagonists, IL-12/23 inhibitors, JAK inhibitors, and S1P receptor modulators.[5][8]
Comparative Efficacy: Selnoflast vs. Existing Treatments
A direct head-to-head comparison of the clinical efficacy of Selnoflast with existing colitis treatments is not feasible due to the early stage of Selnoflast's clinical development. The available data for Selnoflast is from a Phase 1b study primarily designed to assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD), not clinical efficacy as a primary endpoint.[1][2]
Selnoflast Phase 1b Study Outcomes
A randomized, double-blind, placebo-controlled Phase 1b study evaluated Selnoflast in 19 adults with moderate to severe active ulcerative colitis.[1][2] The study showed that Selnoflast was safe and well-tolerated over a 7-day treatment period.[1][2][3] Pharmacokinetic analysis confirmed that a 450 mg once-daily dose achieved plasma and colon tissue concentrations predicted to be sufficient for 90% inhibition of IL-1β.[1][2] While a reduction in IL-1β production was observed in ex vivo stimulated whole blood, there were no significant differences in pharmacodynamic biomarkers in sigmoid colon tissue or stool between the Selnoflast and placebo groups.[1][2] The study concluded that major therapeutic effects in UC are not to be expected with Selnoflast, though the small sample size is a limitation.[1][2]
Efficacy of Established Colitis Therapies
The following table summarizes the general efficacy of various classes of existing treatments for moderate to severe ulcerative colitis, based on published clinical trial data. It's important to note that remission rates can vary significantly based on the specific drug, patient population, and trial design.
| Treatment Class | Mechanism of Action | Representative Clinical Remission Rates (Induction) |
| Aminosalicylates (5-ASAs) | Reduces inflammation in the lining of the gastrointestinal tract.[7][8] | Effective for mild-to-moderate UC; induce remission in ~20% of patients with extensive mild-to-moderate disease when used orally.[6] |
| Corticosteroids | Broadly suppress the immune system to control inflammation.[8] | Induce remission in approximately 62% of patients with severe ulcerative colitis.[11] |
| Immunomodulators | Reduce the activity of the immune system.[7] | Used for maintaining remission. |
| Biologics (e.g., TNF-α inhibitors, Vedolizumab, Ustekinumab) | Target specific proteins in the immune system that cause inflammation.[5][8] | Varying rates, generally in the range of 15-30% for induction of clinical remission in moderate to severe UC. |
| JAK Inhibitors (e.g., Tofacitinib) | Block enzymes that the immune system uses to trigger inflammation.[7] | Induction of remission in moderate to severe UC. |
| S1P Receptor Modulators (e.g., Ozanimod) | Modulate the migration of lymphocytes from lymph nodes to the inflamed gut tissue. | Effective for adults with moderate to severe UC.[9] |
Experimental Protocols
Selnoflast Phase 1b Study Methodology
Study Design : A randomized, placebo-controlled, double-blind Phase 1b study conducted at a single center in Berlin, Germany.[2]
Participants : 19 adults with a prior diagnosis of ulcerative colitis and currently active moderate to severe disease.[1][2]
Intervention : Patients were randomized in a 2:1 ratio to receive either 450 mg of Selnoflast or a placebo orally once daily for 7 days.[2]
Pharmacokinetic and Pharmacodynamic Assessments :
-
Blood Sampling : Blood samples were collected to measure plasma concentrations of Selnoflast.[1]
-
Tissue Sampling : Sigmoid colon biopsies were obtained at baseline and at the end of the treatment period.[4]
-
Stool Sampling : Stool samples were collected for biomarker analysis.[4]
-
Ex vivo Stimulation : Whole blood was stimulated with lipopolysaccharide (LPS) to assess the reduction in IL-1β production.[1][2]
-
Gene Signature Analysis : An IL-1-related gene signature was assessed in sigmoid colon tissue.[1]
Safety and Tolerability : Assessed through the monitoring of adverse events throughout the study.[4]
Signaling Pathways and Experimental Workflow
NLRP3 Inflammasome Activation Pathway
The following diagram illustrates the simplified signaling pathway of the NLRP3 inflammasome, the target of Selnoflast.
Caption: Simplified NLRP3 inflammasome activation pathway and the inhibitory action of Selnoflast.
Selnoflast Phase 1b Experimental Workflow
The diagram below outlines the key steps in the Phase 1b clinical trial of Selnoflast in ulcerative colitis patients.
Caption: Experimental workflow for the Phase 1b clinical trial of Selnoflast in UC patients.
Conclusion
Selnoflast represents a novel therapeutic approach for colitis by targeting the NLRP3 inflammasome. The initial Phase 1b study has established its safety and favorable pharmacokinetic profile in patients with moderate to severe ulcerative colitis. However, the lack of a significant effect on tissue-level pharmacodynamic biomarkers in this small, short-term study suggests that its therapeutic efficacy in this patient population may be limited.[3] In contrast, a range of existing treatments with diverse mechanisms of action have demonstrated clinical efficacy in inducing and maintaining remission in colitis, forming the current standard of care. Further research, potentially in different patient populations or disease phenotypes where NLRP3 activation is a more dominant driver of pathology, may be required to fully elucidate the therapeutic potential of Selnoflast in inflammatory bowel disease.
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Ulcerative colitis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 6. Current treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ulcerative colitis - Treatment - NHS [nhs.uk]
- 8. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 9. Ulcerative Colitis Research Updates [healthline.com]
- 10. hopkinsmedicine.org [hopkinsmedicine.org]
- 11. How effective is current medical therapy for severe ulcerative and Crohn's colitis? An analytic review of selected trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Small Molecule NLRP3 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the landscape of inflammatory disease therapeutics, the NLRP3 inflammasome has emerged as a critical target. Its dysregulation is implicated in a wide array of pathologies, from autoimmune disorders to neurodegenerative diseases. This guide provides a comprehensive, data-driven comparison of leading small molecule NLRP3 inhibitors, offering insights into their potency, selectivity, mechanism of action, and clinical development status.
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a central role in the innate immune system. Upon activation by a diverse range of stimuli, it triggers the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. The development of small molecule inhibitors that can modulate NLRP3 activity represents a promising therapeutic strategy for a multitude of inflammatory conditions. This guide compares several key inhibitors: MCC950, Dapansutrile (OLT1177), CY-09, Oridonin, VTX-2735, and NT-0796, providing a framework for selecting the appropriate tool for specific research needs.
Quantitative Comparison of NLRP3 Inhibitor Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the in vitro IC50 values for several prominent NLRP3 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell types, and assay formats.
| Inhibitor | Target | IC50 (IL-1β Release) | Cell Type(s) | Activator(s) | Selectivity over AIM2 & NLRC4 |
| MCC950 | NLRP3 | ~7.5 - 8.1 nM | BMDMs, HMDMs | ATP, Nigericin | Yes |
| Dapansutrile (OLT1177) | NLRP3 | ~1 µM (60% inhibition of IL-1β) | Human-derived macrophages | Not specified | Yes |
| CY-09 | NLRP3 | Dose-dependent inhibition (1-10 µM) | BMDMs | ATP, MSU, Nigericin | Yes |
| Oridonin | NLRP3 | Not specified | Not specified | Not specified | Yes |
| VTX-2735 | NLRP3 | Not specified | Not specified | Not specified | Not specified |
| NT-0796 | NLRP3 | Not specified | Not specified | Not specified | Not specified |
BMDMs: Bone Marrow-Derived Macrophages; HMDMs: Human Monocyte-Derived Macrophages; ATP: Adenosine triphosphate; MSU: Monosodium Urate; Nigericin: A microbial toxin.
Mechanism of Action: Diverse Strategies for NLRP3 Inhibition
While all the compared inhibitors target the NLRP3 inflammasome, their precise mechanisms of action differ, offering distinct advantages and potential therapeutic applications.
-
MCC950 : This potent and selective inhibitor directly binds to the NACHT domain of NLRP3, preventing ATP hydrolysis and locking the protein in an inactive conformation. This action blocks the assembly of the inflammasome complex.
-
Dapansutrile (OLT1177) : This orally available inhibitor also targets the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome. It has been shown to inhibit both canonical and noncanonical NLRP3 activation.
-
CY-09 : This compound directly binds to the ATP-binding motif (Walker A) within the NACHT domain of NLRP3, thereby inhibiting its ATPase activity and preventing inflammasome assembly.[1]
-
Oridonin : A natural product, Oridonin covalently binds to cysteine 279 in the NACHT domain of NLRP3, which blocks the interaction between NLRP3 and NEK7, a kinase essential for inflammasome activation.[1]
Clinical Development Landscape
The therapeutic potential of NLRP3 inhibition is being actively explored in numerous clinical trials for a variety of inflammatory diseases.
| Inhibitor | Highest Development Phase | Key Indications |
| MCC950 | Phase II (discontinued) | Rheumatoid Arthritis |
| Dapansutrile (OLT1177) | Phase II/III | Gout, Heart Failure, Osteoarthritis |
| CY-09 | Preclinical | CAPS, Type 2 Diabetes (in mouse models) |
| Oridonin | Preclinical | Peritonitis, Gouty arthritis, Type 2 diabetes (in mouse models) |
| VTX-2735 | Phase II | Cryopyrin-Associated Periodic Syndromes (CAPS), Recurrent Pericarditis |
| NT-0796 | Phase II | Obesity, Parkinson's Disease |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of NLRP3 inflammasome biology and the evaluation of its inhibitors, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: A generalized workflow for preclinical evaluation of an NLRP3 inhibitor.
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes a standard method for evaluating the potency of a small molecule inhibitor on the NLRP3 inflammasome in primary mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
L929-cell conditioned medium (as a source of M-CSF)
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP) or Nigericin
-
Test NLRP3 inhibitor
-
DMSO (vehicle control)
-
Mouse IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
BMDM Differentiation:
-
Isolate bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20% L929-cell conditioned medium for 7 days to differentiate them into macrophages.[2]
-
-
Cell Seeding:
-
On day 7, detach the differentiated BMDMs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well.[2]
-
Allow the cells to adhere overnight.
-
-
Priming (Signal 1):
-
Prime the BMDMs by treating them with 1 µg/mL of LPS for 3-4 hours.[2]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
After LPS priming, add the desired concentrations of the inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 30-60 minutes.
-
-
Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding 5 mM ATP for 45-60 minutes or 10 µM Nigericin for 1 hour.[2]
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis.
-
-
Quantification of IL-1β:
-
Measure the concentration of secreted IL-1β in the supernatants using a commercially available mouse IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle-treated control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
-
In Vivo LPS-Induced Endotoxemia Mouse Model
This model is used to evaluate the in vivo efficacy of NLRP3 inhibitors in a systemic inflammation model.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test NLRP3 inhibitor
-
Vehicle control (e.g., saline or appropriate solvent for the inhibitor)
-
Sterile saline
-
Syringes and needles for injection
Procedure:
-
Animal Acclimation:
-
Acclimate mice to the housing conditions for at least one week before the experiment.
-
-
Inhibitor Administration:
-
Administer the test inhibitor or vehicle control to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined time before the LPS challenge.
-
-
LPS Challenge:
-
Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 5-10 mg/kg).[3]
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of endotoxemia (e.g., lethargy, piloerection, huddled posture).
-
At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture or retro-orbital bleeding for serum cytokine analysis.
-
Tissues such as the spleen and liver can also be harvested for further analysis.[4]
-
-
Cytokine Analysis:
-
Measure the levels of IL-1β and other relevant cytokines (e.g., TNF-α, IL-6) in the serum using ELISA kits.
-
-
Data Analysis:
-
Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the inhibitor. Statistical analysis (e.g., t-test or ANOVA) should be performed.
-
Conclusion
The small molecule inhibitors of the NLRP3 inflammasome represent a rapidly evolving and highly promising class of therapeutics for a wide range of inflammatory diseases. While MCC950 has served as a valuable research tool, its clinical development was halted, paving the way for a new generation of inhibitors like Dapansutrile, CY-09, VTX-2735, and NT-0796, which are demonstrating encouraging preclinical and clinical data. The choice of inhibitor for a particular research application will depend on the specific experimental context, including the desired potency, selectivity profile, and in vivo efficacy. The detailed protocols provided in this guide offer a robust framework for the continued evaluation and comparison of novel NLRP3 inhibitors, a critical endeavor in the field of inflammation research.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapansutrile for Gout Flares · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. benchchem.com [benchchem.com]
Validating Selnoflast's Impact on Downstream Cytokines: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Selnoflast's performance against other cytokine-modulating alternatives, supported by available experimental data. Selnoflast (B10829408) (also known as RO7486967 or RG-6418) is an orally active, selective, and reversible small-molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system.[1][2][3] Its mechanism of action focuses on preventing the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are implicated in a variety of inflammatory diseases.[1][2][3]
The NLRP3 Inflammasome Signaling Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers a cascade of inflammatory responses. This process begins with a "priming" signal, often from microbial components or other cytokines, which upregulates the expression of NLRP3 and the precursors of IL-1β and IL-18. A second "activation" signal then leads to the assembly of the inflammasome complex, composed of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Selnoflast intervenes in this pathway by preventing the oligomerization of NLRP3, thereby blocking the entire downstream signaling cascade.
Comparative Analysis of Cytokine Inhibition
The following tables summarize the available quantitative data on the inhibitory effects of Selnoflast and its alternatives on downstream cytokines.
Table 1: NLRP3 Inflammasome Inhibitors
| Compound | Target | Cytokine(s) Inhibited | IC50 Value | Cell/System Type | Reference |
| Selnoflast | NLRP3 | IL-1β | Low nanomolar range (specific value not publicly disclosed) | Human monocyte-derived macrophages | |
| IL-18 | No significant change in plasma levels observed in a Phase 1b clinical trial | Human (in vivo) | [2] | ||
| MCC950 | NLRP3 | IL-1β | ~7.5-8 nM | Bone marrow-derived macrophages | Not specified |
| IL-1β | 627 nM | Human whole blood | Not specified |
Table 2: Other Cytokine-Modulating Drugs
| Compound | Target | Cytokine(s) Inhibited | IC50 Value | Cell/System Type | Reference |
| Anakinra | IL-1 Receptor | IL-1β signaling | ~45 pM | MRC-5 human lung fibroblast | Not specified |
| Tocilizumab | IL-6 Receptor | IL-6 signaling | 13.5 ng/mL | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for a comprehensive understanding of the data.
Selnoflast: Ex Vivo IL-1β Inhibition in Whole Blood (Ulcerative Colitis Phase 1b Study)
-
Objective: To assess the pharmacodynamic effect of Selnoflast on IL-1β production in whole blood samples from patients with moderate to severe active ulcerative colitis.[1][2]
-
Methodology:
-
Whole blood samples were collected from patients at baseline and at various time points after oral administration of 450 mg Selnoflast or placebo once daily for 7 days.[1][2]
-
To stimulate the NLRP3 inflammasome, the whole blood samples were treated ex vivo with lipopolysaccharide (LPS).[2]
-
The concentration of secreted IL-1β in the plasma supernatant was measured using a high-sensitivity immunoassay.
-
The percentage of inhibition of IL-1β release was calculated by comparing the post-dose levels to the baseline levels for each patient.[1]
-
-
Key Findings: A rapid and sustained inhibition of IL-1β release of over 90% was observed in the Selnoflast-treated group compared to the placebo group.[1]
MCC950: In Vitro IL-1β Inhibition in Bone Marrow-Derived Macrophages (BMDMs)
-
Objective: To determine the potency of MCC950 in inhibiting NLRP3-dependent IL-1β secretion in mouse BMDMs.
-
Methodology:
-
Bone marrow cells were harvested from mice and differentiated into macrophages.
-
The BMDMs were primed with LPS to upregulate pro-IL-1β and NLRP3 expression.
-
The cells were then pre-treated with varying concentrations of MCC950.
-
NLRP3 inflammasome activation was triggered using a stimulus such as ATP or nigericin.
-
The concentration of mature IL-1β in the cell culture supernatant was quantified by ELISA.
-
The IC50 value was calculated from the dose-response curve.
-
Anakinra: IL-1β-Induced IL-6 Release Inhibition in MRC-5 Cells
-
Objective: To measure the inhibitory effect of Anakinra on IL-1β-induced cytokine production.
-
Methodology:
-
Human lung fibroblast cells (MRC-5) were cultured.
-
The cells were stimulated with recombinant human IL-1β in the presence of varying concentrations of Anakinra.
-
The concentration of IL-6 released into the cell culture supernatant was measured by ELISA.
-
The IC50 value was determined from the resulting dose-response curve.
-
Tocilizumab: Inhibition of IL-6-Induced Cell Proliferation
-
Objective: To assess the ability of Tocilizumab to block IL-6 receptor-mediated signaling.
-
Methodology:
-
An IL-6-dependent cell line was cultured.
-
The cells were incubated with various concentrations of Tocilizumab.
-
The cells were then stimulated with recombinant human IL-6.
-
Cell proliferation was measured using a standard assay (e.g., MTT or CellTiter-Glo).
-
The IC50 value was calculated based on the inhibition of cell proliferation.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for evaluating an NLRP3 inhibitor's effect on downstream cytokines.
References
- 1. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Selnoflast: A Comparative Analysis of Inflammasome Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of Selnoflast, a selective NLRP3 inflammasome inhibitor, with other members of the inflammasome family. The information presented herein is intended to support researchers and drug development professionals in evaluating the specificity and potential off-target effects of this compound. Experimental data, where publicly available, is presented, and detailed methodologies for assessing inflammasome inhibitor selectivity are provided.
Executive Summary
Selnoflast (also known as RO7486967 or IZD334) is a potent, orally active, and reversible small-molecule inhibitor of the NLRP3 inflammasome.[1][2][3] Its mechanism of action involves preventing the oligomerization of the NLRP3 protein and the subsequent recruitment of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD domain). This action effectively blocks the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18.[4] Preclinical and clinical studies have highlighted Selnoflast's high selectivity for the NLRP3 inflammasome, with minimal to no reported activity against other inflammasomes such as NLRC4 and AIM2.
Cross-Reactivity Data
The following table summarizes the available data on the cross-reactivity of Selnoflast with various inflammasomes. It is important to note that while the selectivity for NLRP3 is well-documented with quantitative metrics, the data for other inflammasomes are primarily qualitative and based on statements from published research, which in some cases refer to unpublished data.
| Inflammasome | Key Activating Ligands | Selnoflast Inhibitory Activity | IC50 |
| NLRP3 | ATP, Nigericin, MSU crystals | High | Low nanomolar range |
| NLRP1 | Anthrax Lethal Toxin | Not publicly available | Not publicly available |
| NLRC4 | Flagellin (B1172586), S. typhimurium | Minimal to None | Not publicly available |
| AIM2 | dsDNA (poly(dA:dT)) | Minimal to None | Not publicly available |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and the methods for evaluating cross-reactivity, the following diagrams have been generated.
Caption: Inflammasome Signaling Pathways and Selnoflast's Target.
Caption: Experimental Workflow for Inflammasome Cross-Reactivity Testing.
Experimental Protocols
The following are detailed methodologies for conducting key experiments to assess the cross-reactivity of an inhibitor like Selnoflast.
In Vitro Inflammasome Activation and IL-1β Release Assay
This assay is the gold standard for determining the potency and selectivity of inflammasome inhibitors.
1. Cell Culture and Priming:
- Culture primary bone marrow-derived macrophages (BMDMs) from mice or human monocytic cell lines like THP-1 in appropriate culture media.
- Plate the cells in 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well).
- Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step is crucial to upregulate the expression of NLRP3 and pro-IL-1β.
2. Inhibitor Treatment:
- Prepare serial dilutions of Selnoflast in the appropriate vehicle (e.g., DMSO).
- Pre-incubate the LPS-primed cells with the various concentrations of Selnoflast or vehicle control for 30-60 minutes.
3. Inflammasome Activation:
- Induce the activation of specific inflammasomes by adding the following agonists:
- NLRP3: ATP (5 mM) or Nigericin (5-10 µM).
- NLRC4: Transfect flagellin (1 µg/mL) or infect with Salmonella typhimurium.
- AIM2: Transfect poly(dA:dT) (1-2 µg/mL).
- NLRP1: Treat with Anthrax Lethal Toxin (requires specific murine genetic backgrounds, e.g., BALB/c).
4. Sample Collection and Analysis:
- After an incubation period of 1-6 hours (agonist-dependent), centrifuge the plates to pellet the cells.
- Carefully collect the cell culture supernatants.
- Quantify the concentration of mature IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
5. Data Analysis:
- Calculate the percentage of inhibition of IL-1β release for each concentration of Selnoflast compared to the vehicle-treated control.
- Determine the half-maximal inhibitory concentration (IC50) value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
ASC Speck Formation Assay
This imaging-based assay visually confirms the inhibition of inflammasome assembly.
1. Cell Culture and Transfection:
- Use an immortalized macrophage cell line (e.g., from ASC-deficient mice) that stably expresses ASC tagged with a fluorescent protein (e.g., ASC-GFP).
- Plate the cells in glass-bottom dishes or plates suitable for microscopy.
2. Priming and Inhibitor Treatment:
- Prime the cells with LPS as described above.
- Treat the cells with the desired concentration of Selnoflast or vehicle.
3. Inflammasome Activation:
- Stimulate the cells with an appropriate inflammasome agonist (e.g., Nigericin for NLRP3).
4. Imaging and Analysis:
- After a 1-2 hour incubation, fix the cells.
- Acquire images using a fluorescence microscope.
- Quantify the percentage of cells containing fluorescent ASC "specks" (large, perinuclear aggregates of ASC), which are indicative of inflammasome formation. A reduction in the percentage of speck-positive cells in the Selnoflast-treated group compared to the control indicates inhibitory activity.
Conclusion
The available evidence strongly supports that Selnoflast is a highly selective inhibitor of the NLRP3 inflammasome. While quantitative cross-reactivity data for other inflammasomes like NLRP1, NLRC4, and AIM2 are not publicly available, preclinical studies consistently report minimal to no off-target activity. The experimental protocols outlined in this guide provide a robust framework for researchers to independently verify the selectivity of Selnoflast or other inflammasome inhibitors in their specific experimental systems. This high selectivity is a critical attribute for a therapeutic agent, as it may reduce the likelihood of broad immunosuppression and other off-target effects.
References
Selnoflast Shows Limited Efficacy in Phase 1b Ulcerative Colitis Trial Despite Target Engagement
A recent Phase 1b clinical trial (ISRCTN16847938) investigating the NLRP3 inhibitor selnoflast (B10829408) (RO7486967) in patients with moderate to severe active ulcerative colitis (UC) revealed that while the drug was safe and well-tolerated, it did not demonstrate significant therapeutic benefits compared to placebo.[1][2][3] The study, a randomized, double-blind, placebo-controlled investigation, showed that selnoflast successfully reached plasma and tissue concentrations predicted to inhibit the NLRP3 inflammasome, its intended target. However, this target engagement did not translate into meaningful improvements in inflammatory markers in the colon.[1][3]
This comparison guide provides a detailed overview of the clinical trial findings, experimental protocols, and the underlying signaling pathway of selnoflast for researchers, scientists, and drug development professionals.
Comparative Analysis of Clinical Trial Data
The Phase 1b study enrolled 19 adults with a prior diagnosis of moderate to severe active UC.[1][3] Participants were randomized in a 2:1 ratio to receive either 450 mg of selnoflast or a placebo once daily for seven days.[1][3][4] The primary focus of this early-phase trial was to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of selnoflast.[1][3]
Efficacy and Pharmacodynamic Outcomes
Despite achieving plasma and tissue concentrations sufficient to inhibit the NLRP3 inflammasome, the study found no robust differences in pharmacodynamic biomarkers between the selnoflast and placebo groups.[1][2] Key findings include:
-
IL-1-Related Gene Signature: There were no meaningful differences in the expression of an interleukin-1 (IL-1)-related gene signature in sigmoid colon tissue between the two treatment arms.[1][3]
-
Stool Biomarkers: Analysis of stool samples showed no significant differences in biomarker expression.[1][3]
-
Plasma IL-18 Levels: No changes were observed in the plasma levels of IL-18, a pro-inflammatory cytokine downstream of NLRP3 activation.[1]
-
Whole Blood IL-1β Production: A reduction in the production of IL-1β was noted in whole blood samples from the selnoflast group following ex vivo stimulation with lipopolysaccharide (LPS).[1]
The authors of the study concluded that these findings suggest that major therapeutic effects from selnoflast in ulcerative colitis are not to be expected.[1][3]
| Outcome Measure | Selnoflast (450 mg QD) | Placebo | Key Finding |
| IL-1-Related Gene Signature (Sigmoid Colon) | No meaningful change | No meaningful change | No significant difference between groups[1] |
| Stool Biomarkers | No meaningful change | No meaningful change | No significant difference between groups[1] |
| Plasma IL-18 Levels | No change | No change | No significant difference between groups[1] |
| Ex vivo IL-1β Production (Whole Blood) | Reduced | Not reported | Selnoflast reduced IL-1β production in this assay[1] |
| Sigmoid Colon Histology | No meaningful change | No meaningful change | No significant difference in markers of inflammation[3] |
Safety and Tolerability
Selnoflast was found to be safe and well-tolerated during the seven-day treatment period.[1][2] No serious adverse events were reported.[4]
Pharmacokinetics
Pharmacokinetic analysis demonstrated that selnoflast was rapidly absorbed after oral administration, reaching maximum plasma concentration (Tmax) approximately one hour post-dose.[1][3] The mean plasma concentrations remained above the level required for 90% inhibition of IL-1β (IC90) throughout the dosing interval.[1] Furthermore, at steady state, selnoflast concentrations in the sigmoid colon were also above the IC90 level.[1]
| Pharmacokinetic Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | ~1 hour post-dose[1] |
| Mean Trough Plasma Concentration (Day 1) | 2.55 μg/mL[1] |
| Mean Trough Plasma Concentration (Day 5) | 2.66 μg/mL[1] |
| Sigmoid Colon Concentration (Steady State) | 5-20 μg/g[1] |
Experimental Protocols
Study Design
This was a randomized, double-blind, placebo-controlled, single-center Phase 1b study.[1][3][4] Nineteen adult patients with active moderate to severe ulcerative colitis were randomized to receive either 450 mg of selnoflast or a matching placebo orally once daily for seven days.[1][3][4]
Participant Population
The study enrolled adults with a confirmed diagnosis of ulcerative colitis and currently active moderate to severe disease.[1][3]
Sample Collection and Analysis
-
Blood Samples: Consecutive blood samples were collected to evaluate pharmacokinetics and pharmacodynamics, including ex vivo stimulation with lipopolysaccharide (LPS) to measure IL-1β production.[1][3]
-
Sigmoid Colon Biopsies: Biopsies of the sigmoid colon were taken to assess the expression of an IL-1-related gene signature and for histological analysis.[1][3]
-
Stool Samples: Stool samples were collected for biomarker analysis.[1][3]
Signaling Pathway and Experimental Workflow
Selnoflast Mechanism of Action: NLRP3 Inflammasome Inhibition
Selnoflast is a small molecule inhibitor that potently and selectively targets the NLRP3 inflammasome.[1][4] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by cellular stress or damage, triggers the maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1][4] In ulcerative colitis, the NLRP3 inflammasome is believed to be a driver of the chronic inflammation that characterizes the disease.[2] By inhibiting NLRP3, selnoflast aims to reduce the production of these key inflammatory cytokines.
Caption: Selnoflast inhibits the NLRP3 inflammasome, blocking cytokine release.
Clinical Trial Experimental Workflow
The clinical trial followed a structured workflow from patient screening and randomization to treatment and subsequent analysis of biological samples.
Caption: Workflow of the selnoflast Phase 1b clinical trial in ulcerative colitis.
References
- 1. A randomized, double-blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetics of NLRP3 Inflammasome Inhibitors
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases.[1][2] Consequently, the development of small molecule inhibitors targeting NLRP3 has become a major focus of therapeutic research.[3] A key differentiator among these emerging drug candidates is their pharmacokinetic (PK) profile, which governs their absorption, distribution, metabolism, and excretion (ADME), ultimately determining their efficacy and safety. This guide provides a comparative overview of the pharmacokinetic properties of several prominent NLRP3 inhibitors, supported by experimental data for researchers, scientists, and drug development professionals.
The NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process.[4][5] The first signal, or "priming," involves the upregulation of NLRP3 and pro-inflammatory cytokine expression.[6] The second signal, triggered by a variety of stimuli, leads to the assembly of the inflammasome complex, caspase-1 activation, and the subsequent maturation and release of pro-inflammatory cytokines like IL-1β and IL-18.[1][5][6] NLRP3 inhibitors are designed to interfere with this process, thereby reducing inflammation.
Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention for inhibitors.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several NLRP3 inhibitors from preclinical and clinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as species, dose, and administration route can significantly influence the results.
| Inhibitor | Species | Dose & Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Bioavailability (F%) | Reference |
| MCC950 | Mouse | 20 mg/kg, Oral | N/A | 25,333 | 3.27 | 68% | [7] |
| MCC950 | Mouse | 3 mg/kg, Oral | 0.25 | 11,731 | 1.32 | N/A | [8] |
| Dapansutrile (OLT1177) | Human | 100 mg, Oral (single dose) | N/A | 2,700 | ~24 | N/A | [9][10] |
| Dapansutrile (OLT1177) | Human | 300 mg, Oral (single dose) | N/A | 9,800 | ~24 | N/A | [9][10] |
| Dapansutrile (OLT1177) | Human | 1000 mg, Oral (single dose) | N/A | 32,000 | ~24 | N/A | [9][10] |
| Givinostat (ITF2357) | Human | 50 mg, Oral | 2.0 | 104 nmol/L | 6.9 | N/A | [11] |
| Givinostat (ITF2357) | Human | 100 mg, Oral | 2.1 | 199 nmol/L | 6.0 | N/A | [11] |
| ZYIL1 | Human | N/A | 1 - 1.5 | Dose-proportional | 6 - 7 | N/A | [12] |
| GDC-2394 | Human | 150-1800 mg, Oral (single dose) | N/A | Dose-proportional | N/A | N/A | [13] |
N/A: Not Available in the cited sources. Cmax and t1/2 values for Dapansutrile are derived from single-dose studies, with the half-life noted to be approximately 24 hours, leading to accumulation with daily dosing.[10] Givinostat concentrations are reported in nmol/L.[11]
Experimental Protocols
The pharmacokinetic data presented are typically generated through a series of standardized in vivo and bioanalytical experiments.
Preclinical In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for determining the pharmacokinetic profile of an NLRP3 inhibitor in a preclinical animal model, such as a mouse or rat.[14][15]
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) following oral and intravenous administration.
Methodology:
-
Animal Models: Healthy, adult male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) are used. Animals are housed in controlled environments and acclimated before the study.
-
Dosing Formulation: The inhibitor is formulated in a suitable vehicle (e.g., 1% Tween 80 in 0.5% methylcellulose) for oral (PO) administration and in a solution compatible with intravenous (IV) injection (e.g., 5% NMP + 5% Solutol in saline) for IV administration.[8]
-
Administration:
-
Oral Group: A cohort of animals receives a single dose of the inhibitor via oral gavage.
-
Intravenous Group: A separate cohort receives a single bolus dose via a tail vein injection to determine bioavailability.
-
-
Blood Sampling: Blood samples (typically 50-100 µL) are collected from a subset of animals at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: The blood samples are centrifuged to separate the plasma, which is then transferred to new tubes and stored at -80°C until analysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software to calculate the key pharmacokinetic parameters.[14]
Bioanalytical Method: LC-MS/MS for Drug Quantification
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices like plasma due to its high sensitivity and specificity.[16][17][18]
Objective: To accurately measure the concentration of the NLRP3 inhibitor in plasma samples.
Methodology:
-
Sample Preparation:
-
Plasma samples are thawed.
-
A protein precipitation step is performed by adding a solvent like acetonitrile (B52724), often containing an internal standard, to the plasma.[18] This removes larger proteins that can interfere with the analysis.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The resulting supernatant is transferred for analysis.[18]
-
-
Chromatographic Separation (LC):
-
The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system.
-
The inhibitor is separated from other plasma components on a C18 analytical column using a mobile phase gradient (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[16]
-
-
Mass Spectrometric Detection (MS/MS):
-
As the inhibitor elutes from the LC column, it enters the mass spectrometer.
-
The molecule is ionized (e.g., via electrospray ionization) and specific parent-to-daughter ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and quantitative accuracy.
-
-
Quantification: The concentration of the inhibitor in the samples is determined by comparing its peak area ratio to the internal standard against a standard curve prepared with known concentrations of the drug in blank plasma.
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dapansutrile - Wikipedia [en.wikipedia.org]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Pharmacokinetics, safety and inducible cytokine responses during a phase 1 trial of the oral histone deacetylase inhibitor ITF2357 (givinostat) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Oral NLRP3 Inflammasome Inhibitor ZYIL1: First‐in‐Human Phase 1 Studies (Single Ascending Dose and Multiple Ascending Dose) | Semantic Scholar [semanticscholar.org]
- 13. First‐in‐human phase 1 trial evaluating safety, pharmacokinetics, and pharmacodynamics of NLRP3 inflammasome inhibitor, GDC‐2394, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 15. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Selnoflast Calcium: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for "Selnoflast calcium" necessitates a cautious and compliant approach to its disposal. Selnoflast is identified as an experimental drug, and as such, its calcium salt form should be handled as an investigational compound with unknown hazards.
Researchers and laboratory personnel are urged to prioritize safety and regulatory compliance by consulting their institution's Environmental Health and Safety (EHS) department before proceeding with any disposal. The following information provides a general framework for the disposal of investigational drugs, but it is not a substitute for a substance-specific protocol.
General Disposal Procedures for Investigational Drugs
When a specific SDS is unavailable, investigational compounds must be treated as potentially hazardous. The following step-by-step guide outlines the standard procedures to be followed in such cases.
Step 1: Initial Assessment and Consultation
-
Contact EHS: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) office or equivalent safety professionals. They will provide guidance based on institutional policies and regulations.
-
Hazard Determination: EHS will assist in determining if the investigational drug is considered a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or other local regulations.
Step 2: Proper Containment and Labeling
-
Original Container: Whenever possible, keep the "this compound" in its original container.
-
Waste Container: If transferring to a waste container, ensure it is compatible with the chemical properties of the substance (e.g., glass or plastic). The container must be in good condition and have a secure lid.
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label should include:
-
The name of the substance ("this compound").
-
The name and contact information of the Principal Investigator (PI).
-
The laboratory location (building and room number).
-
A clear statement that the hazards are unknown.
-
Step 3: Segregation and Storage
-
Segregate Waste: Do not mix "this compound" with other waste streams unless explicitly instructed to do so by EHS.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. An SAA should be a secure, secondary containment area, such as a locked cabinet or a lidded tub.
-
Weekly Inspections: The research team is responsible for weekly inspections of the SAA to ensure the container is secure and there are no leaks.
Step 4: Arranging for Disposal
-
Waste Pickup Request: Submit a chemical waste disposal request to your EHS department.
-
Professional Disposal: EHS will arrange for the collection of the waste by a licensed hazardous waste vendor. These vendors are equipped to handle and dispose of chemicals with unknown properties, typically through incineration.
Experimental Protocols
Due to the investigational nature of Selnoflast, detailed experimental protocols for its synthesis or use are not publicly available. Researchers working with this compound should refer to the documentation provided by the supplier or the sponsoring entity of their research.
Data Presentation
No quantitative data regarding the physical, chemical, or toxicological properties of "this compound" are publicly available at this time. Therefore, a data table for comparison cannot be provided.
Mandatory Visualization
The following flowchart illustrates the general decision-making process for the disposal of an investigational drug like "this compound" when a Safety Data Sheet is not available.
Caption: Disposal workflow for an investigational drug without an SDS.
Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department for specific procedures and requirements regarding the disposal of any chemical, particularly investigational compounds.
Essential Safety and Handling Protocols for Selnoflast Calcium
Disclaimer: A specific Safety Data Sheet (SDS) for Selnoflast (B10829408) calcium is not publicly available. This guidance is based on general safety protocols for handling potentially water-reactive and hazardous solid chemical compounds in a research laboratory setting. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department for a full risk assessment before handling any new chemical.
Selnoflast is an orally active, potent, selective, and reversible small molecule NLRP3 inflammasome inhibitor.[1][2][3] The calcium salt form is available for research purposes.[1] Given the lack of specific safety data, a cautious approach assuming potential reactivity and toxicity is mandatory.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling Selnoflast calcium.
| Body Part | Personal Protective Equipment | Specifications and Use Cases |
| Eyes/Face | Safety Goggles and Face Shield | Always wear chemical splash goggles. A face shield is required when there is a risk of explosion, splash, or highly exothermic reaction.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact with small quantities.[4][5] For larger quantities or prolonged handling, heavier chemical-resistant gloves (e.g., neoprene) or double gloving is recommended.[5] Always inspect gloves before use and dispose of them properly after handling. |
| Body | Flame-Resistant Laboratory Coat | A flame-resistant lab coat (e.g., Nomex) must be worn, fully buttoned, to protect against potential ignition of reactive materials.[4][5] |
| Clothing | Full-Length Pants and Closed-Toe Shoes | Wear long pants and closed-toe, solid-top shoes to ensure no skin is exposed.[4][5] |
| Respiratory | NIOSH-Approved Respirator | Use a NIOSH-approved respirator if there is a risk of inhaling dust, especially when handling the powder outside of a certified fume hood or glove box. |
Operational Plan: Safe Handling Workflow
Handling of this compound, assumed to be a potentially reactive solid, requires a controlled environment to prevent contact with moisture and to contain any potential hazards. All work with open systems must be conducted within a properly functioning chemical fume hood or a glove box under an inert atmosphere.[6][7]
Disposal Plan
All waste materials generated from handling this compound must be treated as hazardous waste.[8]
Solid Waste:
-
Collect all solid waste, including contaminated gloves, wipes, and weighing paper, in a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other waste streams.[8]
Liquid Waste:
-
If dissolved in a solvent, collect the solution in a compatible, sealed, and clearly labeled hazardous waste container.
-
Reaction mixtures containing this compound must be carefully quenched as part of the experimental procedure before being collected for waste disposal.[9] If you are unsure how to safely quench the reaction, consult your institution's EHS department.[9]
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste and not be repurposed.[8][10]
-
Do not attempt to rinse the container unless following a specific EHS-approved procedure for decontamination.[9] The rinsate must be collected as hazardous waste.[8]
-
Label the empty container with a hazardous waste tag and request pickup through your institution's EHS department.[9]
Spill Cleanup:
-
In case of a spill, do not use water or combustible materials like paper towels for cleanup.[8]
-
Cover the spill with a non-combustible, inert material such as dry sand or powdered lime.[11]
-
Use non-sparking tools to collect the absorbed material and place it into a sealed container for hazardous waste disposal.[8]
-
Evacuate the area and contact your institution's EHS for any large or unmanageable spills.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A randomized, double‐blind phase 1b study evaluating the safety, tolerability, pharmacokinetics and pharmacodynamics of the NLRP3 inhibitor selnoflast in patients with moderate to severe active ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. sarponggroup.com [sarponggroup.com]
- 6. SOP: Water-Reactive Chemicals | PennEHRS [ehrs.upenn.edu]
- 7. research.uga.edu [research.uga.edu]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 11. ehs.uci.edu [ehs.uci.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
